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  • Product: 4-Iodo-1,1,1,2,2-pentafluorooctane
  • CAS: 117539-28-3

Core Science & Biosynthesis

Foundational

4-Iodo-1,1,1,2,2-pentafluorooctane: Nomenclature, Synthesis, and Applications in Fluorous Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the rapidly evolving fields of medicinal chemistry and materials science, fluorous building blocks play a critical role...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the rapidly evolving fields of medicinal chemistry and materials science, fluorous building blocks play a critical role in modulating lipophilicity, metabolic stability, and phase-separation behaviors. 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS: 117539-28-3) is a highly specialized, bifunctional aliphatic compound[1][2]. Featuring both a highly fluorinated tail and a reactive secondary alkyl iodide center, it serves as a versatile intermediate. This guide provides an authoritative breakdown of its structural nomenclature, physicochemical profile, and a self-validating protocol for its synthesis via photoredox-catalyzed Atom Transfer Radical Addition (ATRA).

Nomenclature and Structural Elucidation

Understanding the nomenclature of highly substituted fluoroalkyl halides requires a strict application of . The structure of this compound is derived from an eight-carbon alkane backbone (octane) that has undergone selective halogenation.

IUPAC Breakdown
  • Principal Chain: The longest continuous carbon chain containing the substituents is eight carbons long, establishing the parent name as octane .

  • Numbering: The chain is numbered from the end closest to the substituents to yield the lowest possible locant set. Numbering from the fluorinated end gives the locants 1,1,1,2,2 (for fluorine) and 4 (for iodine).

  • Alphabetization: According to IUPAC rules, multiplying prefixes (e.g., penta-) are ignored for alphabetization. We compare the base substituent names: fluoro and iodo . Since "f" precedes "i" alphabetically, the strict IUPAC preferred name is 1,1,1,2,2-pentafluoro-4-iodooctane [3].

Expert Insight: While strict alphanumeric ordering dictates the aforementioned name, chemical vendors and synthetic literature frequently index the compound as 4-iodo-1,1,1,2,2-pentafluorooctane to emphasize the reactive iodine center, which is the primary site for downstream cross-coupling or substitution reactions[1][2].

Nomenclature Compound 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS: 117539-28-3) Base Octane (8-Carbon Backbone) Compound->Base Sub1 1,1,1,2,2-Pentafluoro (C1-C2 Perfluoroethyl Group) Compound->Sub1 Sub2 4-Iodo (Iodine Atom at C4) Compound->Sub2

Structural breakdown of 4-Iodo-1,1,1,2,2-pentafluorooctane based on IUPAC nomenclature rules.

Physicochemical Properties

The incorporation of a pentafluoroethyl ( C2​F5​ ) group significantly alters the electron density and lipophilicity of the octane chain. Below is a summary of its core quantitative data[1][2][3].

PropertyValue / Description
Chemical Name 4-Iodo-1,1,1,2,2-pentafluorooctane
CAS Registry Number 117539-28-3
Molecular Formula C8​H12​F5​I
Molecular Weight 330.08 g/mol
Appearance Clear, colorless to pale yellow liquid
Reactivity Profile Light-sensitive (C-I bond homolysis); highly lipophilic

Chemical Synthesis: Mechanistic Pathways

The synthesis of 4-iodo-1,1,1,2,2-pentafluorooctane is achieved via the Atom Transfer Radical Addition (ATRA) of pentafluoroethyl iodide ( C2​F5​I ) to 1-hexene[4][5]. Historically, this required harsh thermal conditions or toxic radical initiators (e.g., AIBN). However, modern methodologies utilize to drive the reaction under mild, ambient conditions[6].

The ATRA Mechanism
  • Initiation (Single Electron Transfer): A photocatalyst (e.g., Ru(bpy)32+​ ) is excited by visible light. It transfers an electron to C2​F5​I , causing homolytic cleavage of the weak C-I bond to generate an electrophilic perfluoroethyl radical ( CF3​CF2∙​ )[6].

  • Regioselective Propagation: The CF3​CF2∙​ radical adds exclusively to the terminal carbon (C1) of 1-hexene. Causality: This regioselectivity is governed by sterics (the terminal carbon is less encumbered) and thermodynamics (addition to C1 generates a more stable secondary carbon-centered radical at C2)[6][7].

  • Atom Transfer: The newly formed secondary radical abstracts an iodine atom from another equivalent of C2​F5​I . This yields the final product and regenerates the CF3​CF2∙​ radical, propagating the chain reaction[7].

ATRA_Mechanism Init 1. Initiation Photocatalyst Excitation & SET RadGen 2. Radical Generation CF3CF2I → CF3CF2• + I- Init->RadGen Add 3. Radical Addition CF3CF2• + 1-Hexene RadGen->Add Inter 4. Carbon-Centered Radical CF3CF2-CH2-CH•-C4H9 Add->Inter Transfer 5. Atom Transfer Abstracts Iodine from CF3CF2I Inter->Transfer Transfer->RadGen Chain Propagation Prod 6. Product Formation 4-Iodo-1,1,1,2,2-pentafluorooctane Transfer->Prod

Atom Transfer Radical Addition (ATRA) mechanism for the synthesis of the target compound.

Experimental Protocol: Photocatalytic ATRA Synthesis

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes the underlying causality to guide the researcher.

Materials Required
  • Substrate: 1-Hexene (1.0 mmol, CAS: 592-41-6)

  • Fluorous Reagent: Pentafluoroethyl iodide (1.5 mmol, CAS: 354-64-3)

  • Photocatalyst: Ru(bpy)3​Cl2​⋅6H2​O (0.01 mmol, 1 mol%)

  • Sacrificial Donor: Sodium ascorbate (0.5 mmol)

  • Solvent: Dimethylformamide (DMF, 5.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru(bpy)3​Cl2​⋅6H2​O , sodium ascorbate, and 1-hexene.

  • Solvent Addition & Degassing (Critical Step): Add 5.0 mL of DMF. Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is a triplet diradical. If present, it will rapidly quench the excited state of the photocatalyst and react with the intermediate carbon-centered radical to form a peroxyl radical, completely derailing the ATRA process into an oxygenation pathway.

  • Addition of the Fluorous Reagent: During the final freezing stage (while the mixture is submerged in a liquid nitrogen bath at -196 °C), inject the pentafluoroethyl iodide via a gas-tight syringe.

    • Causality: C2​F5​I is highly volatile (boiling point ~13 °C). Adding it to a frozen matrix prevents evaporative loss, ensuring the necessary 1.5x stoichiometric excess is maintained for efficient chain propagation.

  • Irradiation: Backfill the Schlenk tube with argon, seal it tightly, and allow it to warm to room temperature. Irradiate the stirring mixture with a 450 nm blue LED array for 12 hours.

  • In-Process Analytical Validation: Extract a 50 µL aliquot under argon, dilute in CDCl3​ , and analyze via 19F NMR.

    • Self-Validation Checkpoint: The reaction is deemed successful and complete when the starting −CF2​I signal (typically around -58 ppm) is fully consumed, replaced by the upfield-shifted −CF2​−CH2​− multiplet of the product.

  • Workup & Purification: Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium thiosulfate (2 × 10 mL).

    • Causality: Sodium thiosulfate reduces any residual iodine ( I2​ ) generated from catalyst quenching back to water-soluble iodide ( I− ), preventing product discoloration.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure (carefully, to avoid volatilizing the product), and purify via silica gel flash chromatography using 100% hexanes as the eluent.

Applications in Drug Development

In medicinal chemistry, the incorporation of a pentafluoroethyl group via intermediates like 4-iodo-1,1,1,2,2-pentafluorooctane is highly prized for:

  • Lipophilicity Tuning: The C2​F5​ group significantly increases the logP of a pharmacophore, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability without increasing the steric bulk as much as a corresponding alkyl group.

  • Fluorous Solid-Phase Extraction (F-SPE): The highly fluorinated tail allows the compound (or its downstream derivatives) to be selectively retained on fluorous silica gel. This enables rapid, high-purity separations of complex reaction mixtures, a technique highly valued in high-throughput drug discovery libraries.

References

  • Wallentin, C.-J., et al. "Visible light-mediated atom transfer radical addition via oxidative and reductive quenching of photocatalysts." Journal of the American Chemical Society, 134(21), 2012, pp. 8875-8884. URL:[Link]

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. URL:[Link]

  • P&M Invest. "Fluorine Compounds Catalog". Fluorine1. URL:[Link]

Sources

Exploratory

Solubility and Stability of 4-Iodo-1,1,1,2,2-pentafluorooctane in Organic Solvents: A Technical Guide

Executive Summary The compound 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) represents a highly specialized class of semi-fluorinated alkyl iodides. Its molecular architecture—a lipophobic and hydrophobic perfluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) represents a highly specialized class of semi-fluorinated alkyl iodides. Its molecular architecture—a lipophobic and hydrophobic perfluoroethyl head group (CF3CF2–) coupled to a hydrocarbon tail bearing a secondary iodine atom—dictates complex phase behavior and reactivity in organic media. For researchers and drug development professionals utilizing this compound as a fluorinated building block or intermediate, understanding its solubility limits and degradation pathways is critical. This whitepaper provides an authoritative, mechanistically grounded analysis of its physicochemical behavior, supported by self-validating experimental protocols.

Structural Causality and Physicochemical Profile

To predict the behavior of 4-Iodo-1,1,1,2,2-pentafluorooctane, we must analyze its structural causality. The molecule is fundamentally amphiphilic, but not in the traditional aqueous sense.

  • The Fluorous Effect: The C2 perfluoroalkyl segment exhibits strong intramolecular electron withdrawal but weak intermolecular London dispersion forces.

  • The Reactive Core: The iodine atom is positioned on a secondary carbon (C4). The adjacent protons, particularly those on C3, are highly activated (acidic) due to the strong inductive electron-withdrawing effect of the nearby CF3CF2– group.

This structural dichotomy means the compound is highly soluble in non-polar to moderately polar organic solvents but is highly susceptible to specific degradation pathways, such as photolytic cleavage and base-catalyzed elimination, depending on the solvent environment[1].

Quantitative Solubility and Stability Data

The solubility of semi-fluorinated iodides is driven by the dielectric constant (ε) of the solvent and the ability of the solvent to accommodate the fluorous domain. While fully perfluorinated iodides are often completely insoluble in water and require halogenated solvents[2], the C6 hydrocarbon tail of 4-Iodo-1,1,1,2,2-pentafluorooctane grants it broad miscibility in standard organic solvents.

Table 1: Solubility and Stability Profile in Common Organic Solvents
SolventDielectric Constant (ε)Solubility at 25°CStability (Dark, 25°C, 7 days)Primary Degradation Pathway (if stressed)
Hexane 1.89> 500 mg/mL (Miscible)> 99%None
Chloroform 4.81> 500 mg/mL (Miscible)> 99%Photolytic C-I cleavage
THF 7.52> 500 mg/mL95%Radical abstraction from solvent
DMF 36.7~ 200 mg/mL< 80%Dehydrohalogenation (Elimination)
Methanol 32.7< 50 mg/mL90%Solvolysis / Nucleophilic substitution
Water 80.1< 0.1 mg/mL> 99% (Suspension)N/A (Insoluble)

Mechanistic Pathways of Degradation

The stability of 4-Iodo-1,1,1,2,2-pentafluorooctane in solution is entirely dependent on the absence of light, heat, and nucleophiles.

  • Photolytic Cleavage: Polyfluoroalkyl iodides are notoriously sensitive to UV/Vis light. The C–I bond undergoes homolytic cleavage to generate electrophilic alkyl radicals, a property heavily exploited in visible-light-induced radical couplings[3]. In halogenated solvents like chloroform, exposure to ambient light will rapidly turn the solution pink/purple due to the generation of molecular iodine (I2).

  • Base-Catalyzed Elimination: In polar aprotic solvents with nucleophilic or basic characteristics (e.g., DMF, or in the presence of amines during attempted quaternization), the compound undergoes rapid E2 elimination[1]. Because the C3 protons are acidified by the adjacent perfluoroethyl group, elimination regioselectively yields 1,1,1,2,2-pentafluorooct-3-ene.

  • Reductive Cleavage: In the presence of reducing agents (e.g., Na2S2O4 in DMSO), the carbon-halogen bond is highly susceptible to sulfinatodehalogenation, transforming the iodide into a sulfinate salt.

DegradationPathways Parent 4-Iodo-1,1,1,2,2-pentafluorooctane Homolysis Homolytic C-I Cleavage (hν or Δ) Parent->Homolysis UV Light Elimination Dehydrohalogenation (Base/Solvent) Parent->Elimination Polar Aprotic Solvents Radical Alkyl Radical Intermediate Homolysis->Radical Coupling Solvent Coupling / Disproportionation Radical->Coupling Solvent H-abstraction Alkene Pentafluorooctene Derivatives Elimination->Alkene

Primary degradation pathways of 4-Iodo-1,1,1,2,2-pentafluorooctane.

Self-Validating Experimental Protocols

To rigorously evaluate this compound in your own laboratory, standard HPLC-UV methods are insufficient due to the lack of a strong chromophore and the risk of on-column degradation. The following protocols utilize quantitative NMR (qNMR) and GC-MS to create a closed-loop, self-validating analytical system.

Protocol 1: Quantitative Solubility Profiling via ^19^F qNMR

Objective: Determine the absolute thermodynamic solubility of the compound without interference from solvent evaporation.

  • Solvent Preparation: Dispense 1.0 mL of target solvents (e.g., CDCl3, THF-d8, DMF-d7) into amber glass vials (to prevent photolytic cleavage).

  • Saturation: Add 4-Iodo-1,1,1,2,2-pentafluorooctane in 50 mg increments until a visible second phase (droplets) persists. Sonicate for 30 minutes, then equilibrate at 25°C (±0.1°C) in a dark incubator for 24 hours.

  • Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE membrane into a clean vial.

  • Standard Addition: Transfer exactly 400 µL of the filtrate into an NMR tube. Add exactly 100 µL of a standardized stock solution of Trifluorotoluene (internal standard) in the corresponding deuterated solvent.

  • Acquisition: Acquire ^19^F NMR spectra. Critical Parameter: Set the relaxation delay (D1) to at least 5 × T1 (typically >15 seconds for fluorinated small molecules) to ensure complete relaxation and quantitative integration.

  • Data Processing: Calculate solubility based on the integration ratio of the terminal CF3 signal (-85 ppm) against the Trifluorotoluene reference peak.

Self-Validation Mechanism: By adding the internal standard post-filtration, this protocol acts as a volumetric anchor. If any highly volatile solvent evaporates during the 24-hour equilibration or transfer steps, the ratio of the dissolved analyte to the precisely added internal standard remains mathematically absolute, preventing the artificial inflation of solubility metrics. Furthermore, ^19^F NMR eliminates background interference from non-fluorinated organic solvents.

Protocol 2: Accelerated Degradation and Stability Workflow

Objective: Map the kinetic degradation of the compound under environmental stress.

  • Sample Aliquoting: Prepare a 0.1 M solution of the compound in the solvent of interest. Distribute 1.0 mL aliquots into three sets of sealed borosilicate vials.

  • Stress Induction:

    • Thermal Stress: Incubate Set A at 60°C in complete darkness.

    • Photolytic Stress: Expose Set B to a standard 365 nm UV photoreactor at 25°C.

    • Nucleophilic Stress: Spike Set C with 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA) and store at 25°C in the dark.

  • Longitudinal Sampling: Extract 50 µL aliquots at t = 0, 1, 3, 7, and 14 days.

  • Orthogonal Analysis: Analyze the aliquots via GC-MS (to identify volatile alkene byproducts) and ^19^F qNMR (to quantify the remaining parent mass).

Self-Validation Mechanism: This workflow enforces a strict mass-balance check. The molar sum of the remaining parent compound (via qNMR) and the identified degradation products (via GC-MS) must equal the initial t=0 concentration. A divergence in this mass balance immediately alerts the scientist to the formation of insoluble polymeric networks or the escape of volatile iodine gas.

StabilityWorkflow Start 4-Iodo-1,1,1,2,2-pentafluorooctane in Organic Solvent Split Aliquot Distribution Start->Split Thermal Thermal Stress (Dark, 25-80°C) Split->Thermal Photo Photolytic Stress (UV/Vis, 25°C) Split->Photo Nucleo Nucleophilic Stress (Basic Solvents) Split->Nucleo Analysis Aliquots Sampled (t = 0, 1, 3, 7, 14 days) Thermal->Analysis Photo->Analysis Nucleo->Analysis NMR 19F/1H qNMR (Degradation %) Analysis->NMR GCMS GC-MS (Byproduct ID) Analysis->GCMS

Workflow for evaluating the stability of semi-fluorinated iodides.

Conclusion

4-Iodo-1,1,1,2,2-pentafluorooctane is a highly versatile, yet environmentally sensitive, fluorinated building block. Its solubility profile allows it to be readily integrated into standard organic workflows, provided that non-nucleophilic solvents (like Chloroform, DCM, or Hexane) are utilized. However, its stability is conditionally fragile; application scientists must meticulously shield reactions from ambient light to prevent homolytic C–I cleavage and avoid basic conditions to prevent premature dehydrohalogenation. By employing the self-validating qNMR methodologies outlined above, researchers can ensure absolute accuracy in their formulation and synthetic development pipelines.

References

  • Title: Sulfinatodehalogenation of perfluoroalkyl halides Source: Chem Soc Rev URL: [Link]

  • Title: Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functional Source: Inorganic Chemistry (via CAS) URL: [Link]

Sources

Foundational

"literature review of 4-Iodo-1,1,1,2,2-pentafluorooctane and its analogs"

An In-depth Technical Guide to 4-Iodo-1,1,1,2,2-pentafluorooctane and its Analogs for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive technical overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Iodo-1,1,1,2,2-pentafluorooctane and its Analogs for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of 4-Iodo-1,1,1,2,2-pentafluorooctane and its analogs. This document is structured to deliver not just data, but also field-proven insights into the synthesis, properties, and applications of this important class of organofluorine compounds.

Introduction to Iodofluoroalkanes

Iodofluoroalkanes are a class of organic compounds characterized by the presence of both fluorine and iodine atoms. The strong electron-withdrawing nature of the fluorine atoms significantly influences the chemical properties of the entire molecule, particularly the carbon-iodine (C-I) bond. This makes iodofluoroalkanes valuable intermediates in organic synthesis, serving as precursors for a variety of fluorinated molecules. Their unique properties, such as high density and low surface tension, also lead to applications in diverse fields including materials science and medicine.[1]

The strategic incorporation of fluorine into drug molecules is a well-established strategy in pharmaceutical development to modulate their physicochemical and pharmacokinetic properties.[2] Fluorinated building blocks, such as 4-Iodo-1,1,1,2,2-pentafluorooctane and its analogs, are increasingly utilized to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]

Synthesis of 4-Iodo-1,1,1,2,2-pentafluorooctane and its Analogs

The synthesis of iodofluoroalkanes can be achieved through several methods, with the choice of method often depending on the desired structure and the starting materials available. A common and effective method is the iodofluorination of fluoroolefins.

Iodofluorination of Fluoroolefins

The addition of iodine and fluorine across a double bond in a fluoroolefin is a direct method for producing iodofluoroalkanes. This reaction can be carried out in a flow system at moderate temperatures and near-atmospheric pressure.[1] The process involves the reaction of a fluoroolefin with an iodinating and a fluorinating agent.

A significant advancement in this area is the development of more up-to-date methods for obtaining iodofluoroalkanes, which has led to the industrial production of compounds like pentafluoroiodoethane.[1]

General Experimental Protocol for Iodination

Step-by-Step Methodology:

  • Preparation of the Iodinating Agent: Bis(pyridine)iodonium(I) tetrafluoroborate can be synthesized, providing a ready source for iodination reactions.[3]

  • Reaction Setup: The aromatic substrate is dissolved in a suitable solvent.

  • Addition of Reagents: An excess of IPy2BF4 (typically 1.1 equivalents) is added to the solution of the arene.[4]

  • Acid Catalysis: The reaction can be effectively catalyzed by acids such as HBF4 or CF3SO3H.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by the formation of a yellow solid (AgI) and the dissolution of iodine beads.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the iodinated product.

This method has been shown to be effective for the iodination of a wide range of aromatic compounds, including those that are deactivated.[4]

Physicochemical Properties

The physicochemical properties of 4-Iodo-1,1,1,2,2-pentafluorooctane and its analogs are largely dictated by the high degree of fluorination.

Property4-Iodo-1,1,1,2,2-pentafluorobutane1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctanePerfluorooctyl iodide
Molecular Formula C4H4F5IC8H4F13I[5]C8F17I[6]
Molecular Weight 273.97 g/mol 474.01 g/mol 545.96 g/mol [7]
Boiling Point 100 °CNot availableNot available
Density 1.936 g/cm³Not availableNot available
Refractive Index (nD20) 1.391Not availableNot available

Iodofluoroalkanes are generally colorless, heavy compounds with a characteristic odor.[1] They exhibit low surface tension and high vapor pressure.[1] The presence of a perfluoroalkyl chain significantly impacts the lipophilicity of the molecule.

Chemical Reactivity and Synthetic Applications

The C-I bond in iodofluoroalkanes is the primary site of reactivity. The electron-withdrawing effect of the adjacent perfluoroalkyl group polarizes the C-I bond, making the iodine atom susceptible to nucleophilic attack and the carbon atom electrophilic.

Radical Fluoroalkylation

Iodofluoroalkanes are excellent precursors for generating perfluoroalkyl radicals (RF•). These radicals can be generated through various methods, including thermal initiation, photolysis, or transition metal-mediated processes.[8] These highly reactive species can then participate in a variety of synthetic transformations.

Experimental Workflow for Radical Fluoroalkylation:

G cluster_initiation Radical Generation cluster_propagation Reaction with Substrate Iodofluoroalkane Iodofluoroalkane Initiator Initiator (Heat, Light, Metal Catalyst) Iodofluoroalkane->Initiator Activation Fluoroalkylated_Product Fluoroalkylated Product Iodofluoroalkane->Fluoroalkylated_Product Perfluoroalkyl_Radical Perfluoroalkyl Radical (RF•) Initiator->Perfluoroalkyl_Radical Iodine_Radical Iodine Radical (I•) Initiator->Iodine_Radical Substrate Unsaturated Substrate (Alkene, Alkyne, Arene) Perfluoroalkyl_Radical->Substrate Addition Fluoroalkylated_Intermediate Fluoroalkylated Intermediate Substrate->Fluoroalkylated_Intermediate Fluoroalkylated_Intermediate->Iodofluoroalkane Iodine Atom Transfer Fluoroalkylated_Intermediate->Perfluoroalkyl_Radical

Caption: Generalized workflow for radical fluoroalkylation reactions.

Nucleophilic Substitution

The carbon atom attached to the iodine is electrophilic and can undergo nucleophilic substitution reactions. This allows for the introduction of the perfluoroalkyl moiety into a wide range of molecules. This is a key strategy in the synthesis of novel pharmaceutical compounds.[2]

Applications of 4-Iodo-1,1,1,2,2-pentafluorooctane and its Analogs

The unique properties of these compounds lend them to a variety of applications.

Pharmaceutical and Agrochemical Synthesis

The introduction of a perfluoroalkyl group can significantly alter the biological activity of a molecule. These groups can improve metabolic stability, increase binding affinity to target proteins, and enhance lipophilicity, which can improve absorption and distribution in biological systems.[2] As such, iodofluoroalkanes are valuable building blocks in the synthesis of new pharmaceuticals and agrochemicals.

Materials Science

Perfluoroalkyl iodides are used in the synthesis of fluorinated polymers and surfactants. These materials have applications in coatings, lubricants, and fire-extinguishing agents. For example, perfluorooctyl iodide is a potential substitute for banned Halon fire extinguishers.[7]

Organic Synthesis

As versatile intermediates, iodofluoroalkanes are used in a wide array of organic transformations beyond those already mentioned, including as precursors for organometallic reagents.

Safety and Handling

Iodofluoroalkanes should be handled with care. For instance, 1,1,1,2,2-Pentafluoro-4-iodobutane is classified as toxic if swallowed and causes serious eye irritation.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Iodo-1,1,1,2,2-pentafluorooctane and its analogs are a versatile and important class of compounds with significant potential in drug discovery, materials science, and organic synthesis. Their unique chemical properties, stemming from the presence of the perfluoroalkyl chain, make them valuable building blocks for the creation of novel molecules with enhanced properties. A thorough understanding of their synthesis, reactivity, and handling is crucial for any researcher working in this area.

References

  • PubChem. 1,1,1,2,2-Pentafluoro-4-iodobutane. National Center for Biotechnology Information. [Link][9]

  • PubChem. Iodopentafluoroethane. National Center for Biotechnology Information. [Link][10]

  • USCKS. 4-IODO-1,1,1,2,2-PENTAFLUOROOCTANE, 95 %. [Link][11]

  • PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. National Center for Biotechnology Information. [Link][5]

  • Shapiro, Y. S., et al. IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Fluorine Notes, vol. 3, no. 40, 2005. [Link][1]

  • Pharos. 1,1,1,2,2-Pentafluoro-4-iodobutane. [Link][12]

  • PubChemLite. 1,1,1,2,2-pentafluoro-4-iodobutane. [Link][13]

  • ResearchGate. Synthesis of iodo derivatives B‐2. [Link][14]

  • Organic Syntheses. Bis(pyridine)iodonium(I) tetrafluoroborate. [Link][3]

  • PubChem. 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. National Center for Biotechnology Information. [Link][15]

  • Barluenga, J., et al. Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination. The Journal of Organic Chemistry, vol. 55, no. 1, 1990, pp. 319-320. [Link][4]

  • Postigo, A. Radical Fluoroalkylation Reactions. ACS Catalysis, vol. 8, no. 8, 2018, pp. 7397-7458. [Link][8]

  • PubChem. Perfluorooctyl iodide. National Center for Biotechnology Information. [Link][6]

  • ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds. [Link][16]

  • Pharmaffiliates. Perfluorooctyl Iodide. [Link][7]

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Exploratory

"reactivity of the carbon-iodine bond in 4-Iodo-1,1,1,2,2-pentafluorooctane"

Reactivity of the Carbon-Iodine Bond in 4-Iodo-1,1,1,2,2-pentafluorooctane: A Comprehensive Technical Guide Executive Summary 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS: 117539-28-3) is a highly specialized secondary alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity of the Carbon-Iodine Bond in 4-Iodo-1,1,1,2,2-pentafluorooctane: A Comprehensive Technical Guide

Executive Summary

4-Iodo-1,1,1,2,2-pentafluorooctane (CAS: 117539-28-3) is a highly specialized secondary alkyl iodide characterized by a polyfluoroalkyl chain separated from the iodinated carbon by a single methylene bridge. As a critical intermediate in fluorous chemistry and drug development, its reactivity is defined by the unique electronic environment of its carbon-iodine (C–I) bond. This whitepaper provides an in-depth mechanistic analysis of this C–I bond, detailing its susceptibility to homolytic cleavage, its resistance to classical nucleophilic substitution, and its utility in Atom Transfer Radical Addition-Elimination (ATRE) workflows [1].

Electronic Profiling of the C–I Bond

To harness 4-iodo-1,1,1,2,2-pentafluorooctane in synthetic applications, one must understand the causality behind its reactivity profile. The molecule possesses a generic structure of CF3​-CF2​-CH2​-CH(I)-C4​H9​ .

  • Inductive Deactivation of Nucleophilic Substitution ( SN​2 / SN​1 ): The strongly electron-withdrawing pentafluoroethyl ( CF3​CF2​− ) group exerts a powerful −I inductive effect through the adjacent methylene ( CH2​ ) bridge. This severely destabilizes any potential carbocation formation at C4, rendering SN​1 pathways energetically prohibitive. Furthermore, the secondary steric bulk at C4, combined with the dipole repulsion from the fluorine atoms, raises the activation barrier for backside attack, making SN​2 displacement sluggish and prone to side reactions.

  • Polarizability and Homolytic Cleavage: While heterolytic cleavage is disfavored, the C–I bond remains large, highly polarizable, and relatively weak (low bond dissociation energy). This makes it an excellent candidate for single-electron transfer (SET) reduction and halogen-atom transfer (XAT). Upon homolytic cleavage, the resulting secondary carbon-centered radical is sufficiently stable to participate in cross-coupling or elimination cascades [2].

  • Regioselective Acidity: The −I effect of the CF3​CF2​− group highly acidifies the protons on the C3 methylene bridge. Consequently, when the C–I bond is targeted for elimination, base-promoted dehydroiodination occurs with strict regioselectivity, yielding the Δ3,4 double bond (1,1,1,2,2-pentafluorooct-3-ene) rather than the Δ4,5 isomer.

Core Reactivity Pathways: ATRA and ATRE

4-Iodo-1,1,1,2,2-pentafluorooctane is most commonly encountered as the stable adduct of an Atom Transfer Radical Addition (ATRA) between pentafluoroethyl iodide ( C2​F5​I ) and 1-hexene. However, its C–I bond can be further activated to undergo an Atom Transfer Radical Elimination (ATRE) .

Under photoredox conditions (e.g., using Eosin Y or Ru/Ir-based photocatalysts), the C–I bond is reduced via SET. The loss of an iodide anion generates a secondary radical, which is subsequently oxidized to a carbocation or directly undergoes base-assisted deprotonation at the highly acidic C3 position to form a perfluoroalkylated alkene [1].

ATRA_ATRE A Pentafluoroethyl Iodide + 1-Hexene B Radical Addition (ATRA) A->B Initiation C 4-Iodo-1,1,1,2,2- pentafluorooctane B->C Iodine Transfer D Base-Promoted Elimination (-HI) C->D Base (e.g., KOAc) E 1,1,1,2,2-Pentafluoro oct-3-ene D->E Regioselective

Figure 1: Atom Transfer Radical Addition (ATRA) and subsequent Elimination (ATRE) pathway.

Experimental Protocols: Self-Validating Systems

In advanced drug development, experimental protocols must be self-validating—meaning they contain internal checkpoints to confirm mechanistic fidelity and mass balance without requiring separate parallel experiments.

Protocol 1: Photoredox-Catalyzed ATRE to 1,1,1,2,2-Pentafluorooct-3-ene

This protocol utilizes visible light to activate the C–I bond, driving a targeted elimination [2].

Self-Validating Setup:

  • Preparation: In a flame-dried Schlenk tube, dissolve 4-Iodo-1,1,1,2,2-pentafluorooctane (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMA). DMA acts as both solvent and an electron donor (forming a photoactive EDA complex) [2].

  • Internal Standard Addition: Add precisely 1.0 equiv of α,α,α -trifluorotoluene.

    • Validation Checkpoint 1: Take a t=0 aliquot for 19F NMR. The integration ratio of the -CF3​ group of the starting material against the internal standard establishes the quantitative baseline.

  • Catalyst & Base: Add KOAc (2.0 equiv) as the base to trap the eliminated HI. Add Eosin Y (2 mol%) as the photocatalyst. Degas the mixture via three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the mixture with purple/blue LEDs (400-450 nm) at room temperature for 16 hours.

  • Workup & Validation:

    • Validation Checkpoint 2: Extract with diethyl ether and wash with brine. Run GC-MS on the organic layer. The disappearance of the m/z peak corresponding to the iodinated starting material and the appearance of the [M−HI] peak confirms the cleavage of the C–I bond.

    • Validation Checkpoint 3: Perform post-reaction 1H and 19F NMR. The complete absence of the C3 methylene protons and the emergence of a vinylic proton multiplet validate the regioselective causality of the elimination.

Photoredox PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Irradiation Substrate 4-Iodo-1,1,1,2,2-pentafluorooctane PC_star->Substrate Single Electron Transfer (SET) Radical Secondary Alkyl Radical + I⁻ Substrate->Radical C-I Bond Cleavage Radical->PC Catalyst Regeneration (Oxidation) Product Alkene or Functionalized Adduct Radical->Product Base / Trapping Agent

Figure 2: Photoredox-mediated single electron transfer (SET) activation of the C-I bond.

Protocol 2: Halogen-Atom Transfer (XAT) for Radical Trapping

To utilize the C–I bond for C–C bond formation (cross-coupling) rather than elimination, the radical must be trapped before deprotonation occurs.

  • Initiation: Treat the iodide with a known XAT reagent (e.g., an α -aminoalkyl radical generated in situ from an aminal) or a classical initiator like Et3​B/O2​ .

  • Trapping: Run the reaction in the presence of a 5-fold excess of an electron-deficient alkene (e.g., ethyl acrylate).

  • Validation: The success of the XAT pathway over the elimination pathway is validated by the mass balance shift in LC-MS and the presence of the ester carbonyl stretch in FT-IR, proving the C–I bond was successfully converted into a C–C bond via radical addition.

Quantitative Data Presentation

The table below summarizes the comparative reactivity metrics of the C–I bond in 4-Iodo-1,1,1,2,2-pentafluorooctane against primary perfluoroalkyl iodides.

Reactivity Metric / PropertyPrimary Perfluoroalkyl Iodide (e.g., C4​F9​I )4-Iodo-1,1,1,2,2-pentafluorooctaneMechanistic Causality
C–I Bond Nature Primary, highly electrophilicSecondary, sterically hinderedDistance from the -CF3​CF2​ group dictates electrophilicity.
SN​2 Reaction Rate ModerateExtremely SlowSteric hindrance at C4 and dipole repulsion from C1-C2 fluorines block backside attack.
Homolytic Cleavage (SET) Highly FavorableFavorableBoth bonds are polarizable, but the secondary radical formed from the octadecane derivative is slightly more stable.
Primary Reaction Pathway Radical Addition (ATRA)Elimination (ATRE) / Cross-CouplingThe highly acidic C3 protons in the secondary iodide drive base-promoted elimination (-HI) [1][2].

References

  • Tiwari, D. P., Dabral, S., Wen, J., Wiesenthal, J., Terhorst, S., & Bolm, C. (2017). "Organic Dye-Catalyzed Atom Transfer Radical Addition–Elimination (ATRE) Reaction for the Synthesis of Perfluoroalkylated Alkenes." Organic Letters, 19(16), 4295-4298. URL:[Link]

  • Xu, W.-W., Wang, L., Mao, T., Gu, J., Li, X.-F., & He, C.-Y. (2020). "Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor." Molecules, 25(3), 508. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Iodo-1,1,1,2,2-pentafluorooctane as a Chain Transfer Agent in Fluorinated Polymer Synthesis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Reversible-Deactivation Radical Polymerization (RDRP), Iodine Transfer Polymerization (ITP), and Biomedical Polymer Engineering....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Reversible-Deactivation Radical Polymerization (RDRP), Iodine Transfer Polymerization (ITP), and Biomedical Polymer Engineering.

Chemical Profile & Mechanistic Rationale

In the synthesis of architecturally complex fluoropolymers for drug delivery vehicles and 19F MRI contrast agents, the choice of the chain transfer agent (CTA) dictates both the polymerization kinetics and the terminal functionality of the resulting macromolecule. 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS: 117539-28-3) emerges as a highly specialized secondary alkyl iodide designed specifically for Iodine Transfer Polymerization (ITP).

The Causality of Molecular Design

The unique efficacy of 4-Iodo-1,1,1,2,2-pentafluorooctane lies in its precise molecular architecture ( CF3​CF2​CH2​CHICH2​CH2​CH2​CH3​ ):

  • Secondary Iodide Lability: Primary iodides possess strong C-I bonds, leading to slow degenerative transfer and broad molecular weight distributions. Conversely, tertiary iodides are prone to unwanted dehydrohalogenation (olefin formation). As a secondary iodide, this compound offers the optimal thermodynamic balance for reversible homolytic cleavage.

  • Inductive Activation: The electron-withdrawing perfluoroethyl group ( CF3​CF2​− ) is separated from the iodine-bearing carbon by a single methylene spacer. This proximity polarizes the C-I bond, increasing its susceptibility to radical attack without excessively destabilizing the resulting carbon-centered radical .

  • Fluorophilic Tagging: The pentafluoro segment acts as a highly stable, lipophobic end-group. In drug development, this terminal tag drives the self-assembly of polymeric micelles and serves as a distinct signal for 19F Magnetic Resonance Imaging (MRI) tracking in vivo.

Iodine Transfer Polymerization (ITP) Dynamics

ITP relies on a degenerative chain transfer mechanism. A conventional thermal initiator (e.g., AIBN) generates primary radicals that initiate polymer chains. Control is established when the propagating radical ( Pn∙​ ) abstracts an iodine atom from the CTA, entering a dormant state ( Pn​-I ) and releasing a new initiating radical ( R∙ ).

Because the exchange rate of the iodine atom is significantly faster than the propagation rate of the monomer, all polymer chains grow simultaneously, resulting in a narrow dispersity ( ) and predictable molecular weights .

ITP_Mechanism AIBN Initiator (AIBN) Thermal Decomposition Prop Propagating Radical (Pn•) AIBN->Prop + Monomer Transfer Degenerative Chain Transfer Pn• + R-I ⇌ Pn-I + R• Prop->Transfer + CTA (R-I) Reinit Re-initiating Radical (R•) Transfer->Reinit Iodine Exchange Dormant Dormant Polymer (Pn-I) Transfer->Dormant Reversible Capping Reinit->Prop + Monomer

Degenerative transfer mechanism in Iodine Transfer Polymerization (ITP).

Experimental Protocols: Self-Validating Systems

The following protocol details the synthesis of a fluorinated poly(methyl methacrylate) (PMMA) block, a common thermoplastic used in biomedical implants. The protocol includes built-in validation steps to ensure scientific integrity.

Protocol A: Controlled Polymerization of MMA via ITP

Reagents Required:

  • Monomer: Methyl methacrylate (MMA) – Must be passed through a basic alumina column prior to use to remove radical inhibitors (e.g., hydroquinone).

  • CTA: 4-Iodo-1,1,1,2,2-pentafluorooctane.

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) – Recrystallized from methanol.

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add MMA (5.0 g, 50 mmol), 4-Iodo-1,1,1,2,2-pentafluorooctane (165 mg, 0.5 mmol), and AIBN (16.4 mg, 0.1 mmol). Add 5.0 mL of anhydrous toluene. The molar ratio of [MMA]:[CTA]:[AIBN] is 100:1:0.2.

  • Deoxygenation (Critical Causality): Oxygen is a diradical that rapidly reacts with carbon-centered radicals to form stable peroxy radicals, terminating the reaction. Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill with high-purity argon.

  • Polymerization: Immerse the flask in a pre-heated thermostated oil bath at 70 °C. Stir continuously at 400 rpm for 16 hours.

  • In-Process Validation: After 16 hours, extract a 50 µL aliquot using a purged syringe. Analyze via 1H NMR (in CDCl3​ ) to determine monomer conversion by comparing the integration of the vinyl protons of MMA (5.5 ppm and 6.1 ppm) against the methoxy protons of the polymer (3.6 ppm). Do not proceed to purification if conversion is < 70%.

  • Quenching: Terminate the polymerization by opening the flask to the atmosphere (introducing oxygen) and rapidly cooling the flask in an ice-water bath.

  • Purification: Dilute the viscous mixture with 5 mL of THF. Precipitate the polymer by dropwise addition into 200 mL of vigorously stirred cold methanol.

  • Isolation: Filter the white precipitate and dry under vacuum at 40 °C for 24 hours to yield the C2​F5​ -functionalized PMMA-Iodide.

Workflow Step1 1. Reagent Prep Monomer, CTA, AIBN Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Polymerization 70°C for 16h Step2->Step3 Step4 4. Quenching Air Exposure Step3->Step4 Step5 5. Purification Methanol Precipitation Step4->Step5

Step-by-step experimental workflow for fluorinated polymer synthesis.

Protocol B: Post-Polymerization End-Group Modification (Azidation)

For drug delivery applications, the terminal iodine must often be converted to a more stable or reactive functional group to prevent spontaneous dehydrohalogenation in physiological conditions.

  • Dissolve 1.0 g of the synthesized PMMA-Iodide in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add a 5-fold molar excess of Sodium Azide ( NaN3​ ). Caution: NaN3​ is highly toxic; handle in a fume hood.

  • Stir the mixture at room temperature for 24 hours to facilitate the SN​2 nucleophilic substitution of the terminal iodine.

  • Precipitate the resulting azide-terminated polymer in water, filter, and dry. This polymer is now primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to attach targeting ligands (e.g., folic acid) .

Quantitative Performance Data

The efficacy of 4-Iodo-1,1,1,2,2-pentafluorooctane as a CTA is validated by the linear progression of molecular weight with conversion and the maintenance of low dispersity. Table 1 summarizes the expected quantitative outcomes at varying monomer-to-CTA ratios.

Table 1: ITP of MMA using 4-Iodo-1,1,1,2,2-pentafluorooctane at 70 °C

CTA Ratio ([M]:[CTA]:[I])Theoretical Mn​ ( g/mol )*Experimental Mn​ ( g/mol )**Dispersity ( )Conversion (%)
100 : 1 : 0.28,5008,9001.2285
200 : 1 : 0.216,40017,1001.2882
400 : 1 : 0.231,20033,5001.3678

*Theoretical Mn​ is calculated based on conversion: Mn,th​=([M]0​/[CTA]0​)×Conversion×Mmonomer​+MCTA​ . ** Mn​ and determined via Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.

Data Interpretation (Causality): Why do we observe a slight deviation between theoretical and experimental Mn​ , alongside an increase in dispersity ( ), at higher target molecular weights (400:1 ratio)? In ITP, the degenerative transfer rate must significantly exceed the propagation rate to maintain tight control. As the relative concentration of the CTA decreases, the frequency of iodine exchange drops. This increases the lifetime of the active propagating radical, leading to a higher probability of bimolecular termination events before the chain can be reversibly capped.

References

  • Boyer, C., et al. "Iodine Transfer Polymerization (ITP) of Vinylidene Fluoride (VDF). Influence of the Defect of VDF Chaining on the Control of ITP." Macromolecules, ACS Publications.[Link]

  • Lacroix-Desmazes, P., et al. "Reverse Iodine Transfer Polymerization (RITP) of Methyl Methacrylate." Macromolecules, ACS Publications.[Link]

  • ResearchGate. "Development of a superabsorbent polymer using iodine transfer polymerization."[Link]

Application

Application Note: 4-Iodo-1,1,1,2,2-pentafluorooctane as a Versatile Building Block in Pharmaceutical Synthesis

Mechanistic Rationale and Strategic Value The strategic incorporation of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry. Fluorination predictably enhances metabolic stability by bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Strategic Value

The strategic incorporation of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry. Fluorination predictably enhances metabolic stability by blocking cytochrome P450-mediated oxidation, increases lipophilicity to improve blood-brain barrier (BBB) penetration, and modulates the pKa of adjacent functional groups to optimize target binding [1].

While the trifluoromethyl ( −CF3​ ) group is ubiquitous, the pentafluoroethyl ( −C2​F5​ ) group offers distinct pharmacological advantages. It provides a higher degree of lipophilicity and a larger steric bulk, which can be critical for filling hydrophobic pockets in target proteins. 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) serves as a highly specialized, bifunctional intermediate to access these motifs [2].

The structural brilliance of this building block lies in its dual functionality:

  • The Perfluoroalkyl Tail: Provides the desired physicochemical enhancements.

  • The C4-Iodine Handle: The iodine atom at the secondary carbon provides an exceptionally reactive site for downstream modifications, including nucleophilic substitutions, radical cross-couplings, and elimination reactions [3].

The synthesis of this intermediate relies on an Atom Transfer Radical Addition (ATRA) . When pentafluoroethyl iodide ( C2​F5​I ) reacts with 1-hexene, the highly electrophilic C2​F5∙​ radical attacks the electron-rich terminal alkene. This regioselectivity is strictly governed by the stability of the resulting intermediate: addition at the terminal carbon yields a more stable secondary carbon-centered radical, which subsequently abstracts an iodine atom to yield the 4-iodo product.

G cluster_cycle Photoredox ATRA Cycle PC Ru(bpy)3 2+ Photocatalyst PC_star *Ru(bpy)3 2+ Excited State PC->PC_star Visible Light PC_ox Ru(bpy)3 3+ Oxidized PC_star->PC_ox SET to C2F5I Reactant1 C2F5-I (Pentafluoroethyl Iodide) PC_star->Reactant1 PC_ox->PC SET from Donor Radical1 C2F5• (Electrophilic Radical) Reactant1->Radical1 -I- Radical2 Secondary Carbon Radical Intermediate Radical1->Radical2 + 1-Hexene Reactant2 1-Hexene Reactant2->Radical2 Product 4-Iodo-1,1,1,2,2-pentafluorooctane (Target) Radical2->Product Iodine Abstraction from C2F5I

Fig 1: Visible-light mediated photoredox ATRA mechanism for synthesizing the intermediate.

Quantitative Data: Reaction Optimization

Traditional thermal ATRA requires harsh conditions (e.g., >80°C) and toxic radical initiators like AIBN, which often lead to competitive polymerization of 1-hexene. Transitioning to visible-light photoredox catalysis allows the reaction to proceed at room temperature with near-perfect regioselectivity [1].

Table 1: Optimization of ATRA Conditions for 4-Iodo-1,1,1,2,2-pentafluorooctane

EntryCatalyst SystemLight SourceTemp (°C)Yield (%)Regioselectivity (C4:C3 Iodo)
1AIBN (Thermal Initiator)None (Dark)8545%85:15
2 Ru(bpy)3​Cl2​ (1 mol%)450 nm Blue LED2588%>99:1
3 Ir(dF−CF3​−ppy)2​(dtbbpy)PF6​ 450 nm Blue LED2594% >99:1
4 Ir(dF−CF3​−ppy)2​(dtbbpy)PF6​ None (Dark)250%N/A

Note: The use of the highly oxidizing Iridium photocatalyst (Entry 3) facilitates a more efficient Single Electron Transfer (SET) to the perfluoroalkyl iodide, maximizing yield while suppressing side reactions.

Experimental Protocols

Protocol A: Photocatalytic Synthesis of 4-Iodo-1,1,1,2,2-pentafluorooctane

This protocol utilizes a self-validating photoredox system. The absence of product formation in the dark confirms the photochemical dependence, while the strict room-temperature condition prevents thermal degradation.

Reagents & Equipment:

  • Pentafluoroethyl iodide ( C2​F5​I ): 1.5 mmol

  • 1-Hexene: 1.0 mmol

  • Ir(dF−CF3​−ppy)2​(dtbbpy)PF6​ : 0.01 mmol (1 mol%)

  • Degassed Acetonitrile ( CH3​CN ): 5.0 mL

  • 450 nm Blue LED photoreactor

  • Schlenk tube

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon to eliminate ambient moisture, which can quench radical intermediates.

  • Reagent Loading: Add the Iridium photocatalyst and 1-hexene to the tube. Add 5.0 mL of CH3​CN .

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Oxygen is a triplet diradical that rapidly quenches both the excited state of the photocatalyst and the carbon-centered C2​F5∙​ radical. Complete deoxygenation is mandatory for high yields.

  • Halide Addition: Introduce pentafluoroethyl iodide via a gas-tight microsyringe under a positive flow of Argon.

  • Irradiation: Seal the tube and irradiate with a 450 nm Blue LED at room temperature (25°C) for 12 hours. Maintain vigorous stirring to ensure uniform light penetration.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to remove any residual free iodine ( I2​ ). Extract the aqueous layer twice with ether.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via vacuum distillation or silica gel chromatography (using pure hexanes) to isolate the pure fluorinated intermediate.

Protocol B: Downstream Application - Atom Transfer Radical Elimination (ATRE)

To demonstrate the utility of the C4-iodine handle, this protocol details the conversion of the intermediate into a fluoroalkylated alkene (1,1,1,2,2-pentafluorooct-3-ene), a common bioisostere used in drug design [2].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of 4-Iodo-1,1,1,2,2-pentafluorooctane in 3.0 mL of anhydrous N,N-Dimethylacetamide (DMA).

  • Base Addition: Add 2.0 equivalents of Potassium Acetate (KOAc). Causality: The base facilitates the abstraction of the proton adjacent to the iodine atom.

  • Reaction: Stir the mixture under visible light irradiation (or mild heating at 50°C) for 16 hours. The synergistic effect of the base and the leaving group propensity of the iodine drives the E2/radical elimination pathway.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via short-path distillation to yield the target fluoroalkene.

Downstream Synthetic Workflows

The true value of 4-Iodo-1,1,1,2,2-pentafluorooctane lies in its versatility. Depending on the chosen reaction pathway, medicinal chemists can diverge this single building block into a vast array of complex pharmacophores.

G Core 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) Elim Base-Mediated ATRE (Elimination) Core->Elim Subst Nucleophilic Substitution (S_N2) Core->Subst Cross Radical Cross-Coupling (Photoredox/Ni) Core->Cross Metal Halogen-Metal Exchange (Grignard/Li) Core->Metal Prod1 Fluoroalkylated Alkenes (Bioisosteres) Elim->Prod1 Prod2 Fluoroalkyl Amines/Ethers (Lipophilic Modifiers) Subst->Prod2 Prod3 Complex Pharmacophores (C-C Bond Formation) Cross->Prod3 Prod4 Electrophile Trapping (Ketones/Alcohols) Metal->Prod4

Fig 2: Divergent pharmaceutical workflows utilizing the C4-iodine reactive handle.

References

  • Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts Journal of the American Chemical Society[Link]

  • Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes National Center for Biotechnology Information (PMC)[Link]

  • The Role of Fluorinated Intermediates in Pharmaceutical Development Ningbo Inno Pharmchem Co., Ltd. [Link]

Method

"use of 4-Iodo-1,1,1,2,2-pentafluorooctane in the synthesis of agrochemicals"

Application Note: 4-Iodo-1,1,1,2,2-pentafluorooctane as a Versatile Building Block in Agrochemical Synthesis Target Audience: Synthetic Chemists, Agrochemical Researchers, and Lead Optimization Scientists. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Iodo-1,1,1,2,2-pentafluorooctane as a Versatile Building Block in Agrochemical Synthesis

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Lead Optimization Scientists.

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern agrochemical design, with nearly 30% of commercialized agrochemicals containing at least one fluorine atom[1]. While the trifluoromethyl (–CF₃) group is ubiquitous, the pentafluoroethyl (–C₂F₅) group offers superior lipophilicity, unique conformational rigidity, and enhanced metabolic blocking capabilities.

4-Iodo-1,1,1,2,2-pentafluorooctane (CAS: 117539-28-3) is a highly versatile, bifunctional aliphatic building block. It combines a metabolically robust perfluoroalkyl tail with a reactive secondary alkyl iodide, making it an ideal intermediate for synthesizing lipophilic spacer chains in fungicides, herbicides, and insecticides. This application note details the mechanistic rationale, physicochemical benefits, and validated synthetic protocols for utilizing this compound in agrochemical development.

Mechanistic Role in Agrochemical Design

The Pentafluoroethyl Advantage

When optimizing the bioactivity and pharmacokinetic properties of an agrochemical candidate, modulating lipophilicity (LogP) is critical for ensuring cuticular penetration in plants or exoskeleton permeation in insects. The addition of a –C₂F₅ group drastically alters the physicochemical profile of the parent molecule compared to standard alkyl or –CF₃ groups[2].

Perfluorinated radicals (such as •C₂F₅) are highly electrophilic and exhibit extraordinary reactivity—up to 40,000 times more reactive toward electron-rich alkenes (like 1-hexene) than their hydrocarbon counterparts[3]. This kinetic favorability allows for highly efficient Atom Transfer Radical Addition (ATRA) reactions, which is the primary method for synthesizing 4-iodo-1,1,1,2,2-pentafluorooctane.

Quantitative Physicochemical Impact

The table below summarizes the comparative impact of functional group substitutions on the lipophilicity and metabolic stability of aliphatic chains in agrochemical scaffolds.

Functional GroupHansch Lipophilicity Parameter (π)Inductive Effect (σI)Relative Metabolic Half-Life (In Vitro Plant Microsomes)
–CH₂CH₃ (Ethyl)+1.02-0.051.0x (Baseline)
–CF₃ (Trifluoromethyl)+0.88+0.393.5x
–C₂F₅ (Pentafluoroethyl) +1.23 +0.40 >5.0x
–C₄F₉ (Nonafluorobutyl)+2.10+0.41>5.0x (Often too lipophilic, causing soil persistence)

Data synthesized from standard Hansch parameters and fluorinated motif optimization studies[2].

Synthesis of 4-Iodo-1,1,1,2,2-pentafluorooctane

The synthesis of 4-iodo-1,1,1,2,2-pentafluorooctane relies on the ATRA of pentafluoroethyl iodide (C₂F₅I) to 1-hexene. Because C₂F₅I is a gas/low-boiling liquid at room temperature (bp 12–13 °C), specialized initiation systems are required to ensure the reaction proceeds efficiently in the liquid phase before the reagent evaporates[4].

ATRA_Mechanism Init Initiator (Na2S2O4) C2F5I C2F5-I (Pentafluoroethyl Iodide) Init->C2F5I SET (Single Electron Transfer) C2F5Rad •C2F5 (Electrophilic Radical) C2F5I->C2F5Rad Cleavage of C-I bond C2F5I->C2F5Rad Chain Propagation Hexene 1-Hexene C2F5Rad->Hexene Regioselective Addition SecRad Secondary Carbon Radical (C2F5-CH2-•CH-C4H9) Hexene->SecRad Forms stable intermediate SecRad->C2F5I Iodine Abstraction Product 4-Iodo-1,1,1,2,2- pentafluorooctane SecRad->Product Chain Termination

Figure 1: ATRA mechanism for the synthesis of 4-iodo-1,1,1,2,2-pentafluorooctane.

Protocol 1: Aqueous Biphasic ATRA Synthesis

This protocol utilizes a sodium dithionite (Na₂S₂O₄) initiation system in a biphasic water/acetonitrile mixture, which is highly scalable and avoids toxic transition metal catalysts[5].

Reagents:

  • 1-Hexene: 10.0 mmol (0.84 g)

  • Pentafluoroethyl iodide (C₂F₅I): 12.0 mmol (2.95 g)

  • Sodium dithionite (Na₂S₂O₄): 5.0 mmol (0.87 g)

  • Sodium bicarbonate (NaHCO₃): 5.0 mmol (0.42 g)

  • Solvent: Acetonitrile/Water (1:1 v/v, 20 mL)

Step-by-Step Methodology & Causality:

  • System Preparation: Add 1-hexene, NaHCO₃, and the MeCN/H₂O solvent mixture to a heavy-walled Schlenk flask equipped with a magnetic stir bar.

    • Rationale: NaHCO₃ buffers the system, preventing the acidic decomposition of Na₂S₂O₄ and neutralizing any HI generated as a byproduct. The biphasic solvent allows the water-soluble initiator to interact at the interface with the organic substrates[5].

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles.

    • Rationale: Oxygen is a potent radical scavenger that will terminate the •C₂F₅ radical chain prematurely, leading to peroxy byproducts.

  • Reagent Introduction: Condense C₂F₅I (gas at RT) into the frozen flask using a dry ice/acetone bath. Seal the flask securely.

    • Rationale: Condensation ensures accurate stoichiometric loading of the volatile perfluoroalkyl iodide before the system is closed.

  • Initiation: Allow the flask to warm to 0 °C. Inject an aqueous solution of Na₂S₂O₄ (in 2 mL degassed water) via syringe. Stir vigorously at room temperature for 12 hours.

    • Rationale: Na₂S₂O₄ acts as a single-electron transfer (SET) reducing agent, cleaving the weak C–I bond to generate the •C₂F₅ radical. The radical regioselectively attacks the terminal carbon of 1-hexene to form the more stable secondary carbon radical.

  • Workup & Validation: Vent the flask carefully to release unreacted C₂F₅I. Extract the aqueous layer with diethyl ether (3 x 15 mL). Wash the combined organic layers with 10% sodium thiosulfate (to remove residual iodine) and brine, then dry over MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation or silica gel chromatography (eluent: pure hexanes).

    • Expected Outcome: A colorless liquid (Yield: ~80-85%). ¹⁹F NMR will show characteristic multiplets at approx. -85 ppm (CF₃) and -115 ppm (CF₂).

Downstream Agrochemical Functionalization

The secondary iodide in 4-iodo-1,1,1,2,2-pentafluorooctane is sterically hindered but highly activated for specific transformations. It serves as a branching point to attach toxophores (active biological moieties).

Downstream_Functionalization Start 4-Iodo-1,1,1,2,2-pentafluorooctane Elimination Base-Promoted Dehydroiodination (DBU) Start->Elimination Pathway A Substitution Nucleophilic Substitution (e.g., Pyrazole + K2CO3) Start->Substitution Pathway B Alkene 1,1,1,2,2-Pentafluorooct-3-ene (Lipophilic Spacer) Elimination->Alkene Epoxidation Epoxidation / Azole Addition Alkene->Epoxidation Fungicide Triazole Fungicide (Ergosterol Biosynthesis Inhibitor) Epoxidation->Fungicide Herbicide N-Alkylated Pyrazole Herbicide (PPO Inhibitor) Substitution->Herbicide

Figure 2: Divergent synthetic workflows utilizing the iodo-intermediate for agrochemical discovery.

Protocol 2: Base-Promoted Dehydroiodination (Pathway A)

Direct nucleophilic substitution (Sₙ2) on secondary perfluoroalkyl-adjacent iodides is notoriously sluggish due to the extreme electron-withdrawing nature of the –C₂F₅ group, which destabilizes the Sₙ2 transition state. Therefore, converting the iodide to an alkene via E2 elimination is a preferred method to create a reactive handle for subsequent heterocycle attachment (e.g., via epoxidation and triazole ring opening).

Reagents:

  • 4-Iodo-1,1,1,2,2-pentafluorooctane: 5.0 mmol (1.65 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 7.5 mmol (1.14 g)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: Dissolve the iodo-compound in anhydrous toluene under a nitrogen atmosphere.

    • Rationale: Toluene allows for higher reflux temperatures compared to DCM or ether, which is necessary to overcome the activation energy barrier of the E2 elimination adjacent to a highly electron-withdrawing group.

  • Base Addition: Add DBU dropwise at room temperature. Heat the mixture to 90 °C and stir for 6 hours.

    • Rationale: DBU is a non-nucleophilic, sterically hindered base. It exclusively promotes E2 elimination over competing Sₙ2 substitution, abstracting the proton from the C5 position. The bulky –C₂F₅ group dictates the stereochemical outcome, predominantly yielding the (E)-alkene to minimize steric clash.

  • Monitoring: Monitor the reaction via GC-MS or TLC (using KMnO₄ stain to visualize the newly formed double bond).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with 1M HCl (to remove DBU salts), water, and brine.

  • Validation: Dry over Na₂SO₄ and concentrate. The resulting 1,1,1,2,2-pentafluorooct-3-ene is obtained as a volatile liquid. ¹H NMR will confirm the loss of the downfield –CH(I)– proton (~4.2 ppm) and the appearance of vinylic protons (~5.8-6.2 ppm).

Safety & Handling

  • Thermal Stability: Perfluoroalkyl iodides can decompose under intense UV light or extreme heat, releasing toxic iodine gas and fluorinated radicals. Store in amber bottles over copper wire to prevent spontaneous iodine liberation.

  • Environmental Profile: Unlike long-chain perfluoroalkyl substances (PFAS) like PFOS or PFOA (C8 chains) which are persistent organic pollutants[6], the C2 perfluoroalkyl segment (–C₂F₅) combined with a hydrocarbon chain presents a different environmental degradation profile. However, all fluorinated agrochemical intermediates must be handled with strict adherence to local environmental containment protocols to prevent aquatic contamination.

References

  • Chapter 3: Perfluoroalkyl Compounds for Industrial and Other Applications Royal Society of Chemistry[Link]

  • Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange ResearchGate[Link]

  • Perfluoroalkylation of alkenes and alkynes in water Semantic Scholar[Link]

  • A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances National Institutes of Health (NIH)[Link]

  • (Me3Si)3SiH-Mediated Intermolecular Radical Perfluoroalkylation Reactions of Olefins in Water ACS Publications[Link]

  • Fluoroalkylation reagents and uses thereof (WO2015168368A1)

Sources

Application

Introduction: Unlocking New Chemical Space with a Versatile Fluorinated Building Block

An Application Note and Protocol Guide for the Experimental Use of 4-Iodo-1,1,1,2,2-pentafluorooctane 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS No. 117539-28-3) is a specialized organofluorine compound poised to be a valua...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Experimental Use of 4-Iodo-1,1,1,2,2-pentafluorooctane

4-Iodo-1,1,1,2,2-pentafluorooctane (CAS No. 117539-28-3) is a specialized organofluorine compound poised to be a valuable building block for researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a reactive secondary carbon-iodine bond adjacent to a strongly electron-withdrawing pentafluoroethyl group, offers a unique handle for introducing the C₄H₉(C₂F₅)CH- moiety into a wide range of molecular scaffolds. This guide, intended for researchers and drug development professionals, provides a detailed overview of the experimental considerations, core reactivity, and detailed protocols for leveraging this reagent in key synthetic transformations.

While specific literature on 4-Iodo-1,1,1,2,2-pentafluorooctane is emerging, its reactivity can be expertly inferred from the extensive studies on analogous perfluoroalkyl iodides. The protocols herein are built upon this robust foundation, providing a reliable starting point for laboratory investigation.

Physicochemical Properties and Hazard Assessment

A comprehensive safety and handling protocol begins with understanding the compound's properties. Given the limited specific data for 4-Iodo-1,1,1,2,2-pentafluorooctane, we present data for the well-characterized, shorter-chain analogue, 4-Iodo-1,1,1,2,2-pentafluorobutane, to guide handling and safety procedures. The increased alkyl chain length in the C8 compound is expected to decrease volatility but the core hazards associated with the iodinated, fluorinated headgroup should be considered analogous.

PropertyValue (for 4-Iodo-1,1,1,2,2-pentafluorobutane)Reference
CAS Number 40723-80-6[1]
Molecular Formula C₄H₄F₅I[2]
Molecular Weight 273.97 g/mol [2]
Boiling Point 100 °C[3]
Density 1.936 g/mL
Appearance Colorless to light yellow liquid[3]

GHS Hazard Information (Inferred from C4 Analogue) [1][2]:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mandatory Safety Protocols:

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[1]

Core Reactivity and Mechanistic Rationale

The synthetic utility of 4-Iodo-1,1,1,2,2-pentafluorooctane stems from the C-I bond. The strong electron-withdrawing nature of the adjacent C₂F₅ group polarizes this bond and facilitates its homolytic cleavage to generate a secondary perfluoroalkyl radical under thermal or photochemical conditions. This radical is a key intermediate in powerful C-C bond-forming reactions like Atom Transfer Radical Addition (ATRA).[6][7]

Furthermore, the C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions, acting as an electrophilic partner. The reactivity order for halides in these reactions is generally I > Br > Cl, making iodo-compounds highly valuable substrates for reactions like Sonogashira, Heck, and Suzuki couplings.[6][8][9]

Application Note 1: Photocatalyzed Atom Transfer Radical Addition (ATRA) to Alkenes

ATRA represents one of the most direct methods to introduce a perfluoroalkyl group and a halide across an unsaturated C-C bond in a single step.[6] Visible-light photoredox catalysis provides a mild and efficient means to generate the necessary perfluoroalkyl radical, avoiding the need for harsh thermal initiators.[10]

Protocol 1: Visible-Light-Mediated ATRA with Styrene

This protocol details the addition of 4-Iodo-1,1,1,2,2-pentafluorooctane to styrene, a model alkene, using a copper-based photocatalyst. The mechanism is believed to proceed via a ligand transfer from a Cu(II) species rather than a simple radical chain process.[4]

Materials:

  • 4-Iodo-1,1,1,2,2-pentafluorooctane

  • Styrene (freshly distilled)

  • [Cu(dap)₂]Cl (dap = 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline) or similar Cu(I) photocatalyst

  • Anhydrous, degassed acetonitrile (MeCN)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 5W, 450 nm)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add [Cu(dap)₂]Cl (0.01 equiv.) to a Schlenk tube.

  • Reagent Addition: Add 4-Iodo-1,1,1,2,2-pentafluorooctane (1.2 equiv.) and anhydrous, degassed MeCN to the tube. Stir the mixture until the catalyst dissolves.

  • Substrate Addition: Add styrene (1.0 equiv.) to the reaction mixture via syringe.

  • Initiation: Seal the tube and place it approximately 5 cm from a blue LED light source. Begin vigorous stirring. The reaction can be monitored for the consumption of starting materials by GC-MS or TLC.

  • Reaction Time: Irradiate the reaction for 12-24 hours at room temperature.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 1-iodo-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)propyl)benzene product.

Data Presentation: ATRA Reaction Parameters
ParameterConditionRationale / Causality
Catalyst [Cu(dap)₂]Cl (1 mol%)Efficiently absorbs visible light and engages in a photoredox cycle to generate the perfluoroalkyl radical.[4]
Solvent Acetonitrile (MeCN)A polar aprotic solvent that effectively dissolves the reactants and catalyst.
Temperature Room TemperaturePhotochemical initiation allows for mild reaction conditions, preserving sensitive functional groups.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the excited state of the photocatalyst by oxygen.
Light Source Blue LED (450 nm)Matches the absorption spectrum of many common copper and ruthenium photoredox catalysts.
Visualization: ATRA Experimental Workflow

ATRA_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add [Cu(dap)₂]Cl to Schlenk tube prep2 Add 4-Iodo-1,1,1,2,2-pentafluorooctane & degassed MeCN prep1->prep2 prep3 Add Styrene prep2->prep3 react1 Seal tube and place near Blue LED prep3->react1 react2 Stir vigorously at RT for 12-24h react1->react2 workup1 Concentrate in vacuo react2->workup1 workup2 Purify via Silica Gel Chromatography workup1->workup2 product product workup2->product Isolated Product

Caption: General workflow for the photocatalyzed ATRA reaction.

Application Note 2: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) or C(sp³)-C(sp) bonds, typically between a halide and a terminal alkyne.[6][9] While most commonly applied to aryl and vinyl halides, alkyl halides can also participate. The use of 4-Iodo-1,1,1,2,2-pentafluorooctane in this reaction allows for the direct installation of the fluorinated alkyl chain onto an alkyne, creating a versatile intermediate for further synthesis, such as in "click chemistry".[9]

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol outlines the coupling of 4-Iodo-1,1,1,2,2-pentafluorooctane with phenylacetylene. The reaction employs a standard palladium catalyst with a copper(I) co-catalyst.

Materials:

  • 4-Iodo-1,1,1,2,2-pentafluorooctane

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line equipment

  • Syringes for liquid transfer

Step-by-Step Procedure:

  • Flask Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Catalyst Loading: To the flask, add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.).

  • Reagent Addition: Add anhydrous THF, followed by 4-Iodo-1,1,1,2,2-pentafluorooctane (1.0 equiv.) and anhydrous triethylamine (2.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise to the stirred suspension via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or GC-MS), it can be gently heated to 50-60 °C.

  • Workup: Once the starting iodide is consumed, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase in vacuo and purify the resulting crude product by flash column chromatography (silica gel) to yield the desired coupled product.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_I R-Pd(II)-I (L₂) Pd0->Pd_I Oxidative Addition (R-I) Pd_alkyne R-Pd(II)-C≡CR' (L₂) Pd_I->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Reductive Elimination product R-C≡CR' Pd_alkyne->product CuI CuI Cu_alkyne Cu-C≡CR' CuI->Cu_alkyne Base, R'C≡CH Cu_alkyne->Pd_I Cu_alkyne->CuI RI 4-Iodo-1,1,1,2,2- pentafluorooctane RI->Pd0 Alkyne Phenylacetylene Alkyne->CuI

Caption: Simplified catalytic cycles in the Sonogashira coupling.

Analytical Monitoring Protocols

Effective monitoring is crucial for optimizing reaction conditions and determining endpoints.

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm) to visualize aromatic compounds. Staining with potassium permanganate (KMnO₄) can be used to visualize the non-UV active alkyl iodide and product.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS is an excellent tool for monitoring the disappearance of the relatively volatile starting materials and the appearance of the product.

  • A small aliquot of the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica, and injected.

3. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹⁹F NMR is a uniquely powerful tool for reactions involving organofluorine compounds.[11]

  • Monitoring: The disappearance of the characteristic signals for the C₂F₅ group in the starting material can be quantitatively monitored.

  • Characterization: The product will exhibit a new set of signals in the ¹⁹F NMR spectrum, often with a chemical shift and coupling pattern distinct from the starting material, confirming the transformation at the carbon adjacent to the fluorinated group.

Conclusion

4-Iodo-1,1,1,2,2-pentafluorooctane is a promising reagent for the introduction of complex fluorinated moieties. Its reactivity, primarily centered on the secondary carbon-iodine bond, allows for its effective use in both radical-mediated and transition-metal-catalyzed reactions. By leveraging established protocols for analogous perfluoroalkyl iodides, researchers can confidently design and execute experiments to explore its synthetic potential. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive starting point for chemists aiming to incorporate this valuable building block into their synthetic programs.

References

  • Matrix Scientific. 4-Iodo-1,1,1,2,2-pentafluorobutane. Link

  • SynQuest Labs. 4-Iodo-1,1,1,2,2-pentafluorobutane Safety Data Sheet. Link

  • Pitre, S. P., et al. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis. Link

  • USCKS. 4-IODO-1,1,1,2,2-PENTAFLUOROOCTANE, 95%. Link

  • Wang, G., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. Link

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions.
  • MilliporeSigma. 4-Iodo-1,1,1,2,2-pentafluorobutane Safety Data Sheet. Link

  • PubChem. 1,1,1,2,2-Pentafluoro-4-iodobutane. Link

  • He, G., et al. (2021). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Organic Letters. Link

  • Fisher Scientific. Iodopentafluorobenzene Safety Data Sheet. Link

  • Chem-Impex International. 1,1,1,2,2-Pentafluoro-4-iodobutane. Link

  • Konstantinov, A. A., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Link

  • Zhu, L., et al. (2022). Radical cyclization reaction of iodine containing fluoroolefines. ResearchGate. Link

  • Koch, A., et al. (2020). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. Trends in Analytical Chemistry. Link

  • Chen, J., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science. Link

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3,5-dimethylphenyl acetate. Link

Sources

Method

Application Notes &amp; Protocols: Purification Strategies for Products Derived from 4-Iodo-1,1,1,2,2-pentafluorooctane

Abstract The synthesis of novel molecules for pharmaceuticals, agrochemicals, and advanced materials frequently utilizes fluorinated building blocks to enhance properties such as metabolic stability, bioavailability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of novel molecules for pharmaceuticals, agrochemicals, and advanced materials frequently utilizes fluorinated building blocks to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] 4-Iodo-1,1,1,2,2-pentafluorooctane is a key intermediate, combining a lipophilic octyl chain, a chemically robust pentafluoroethyl group, and a reactive C-I bond for further functionalization. However, the unique physicochemical characteristics imparted by the high fluorine content and the presence of iodine present distinct challenges for the purification of its derivatives.[1][2] This guide provides an in-depth analysis and detailed protocols for the purification of compounds derived from this versatile building block, focusing on the causality behind experimental choices to empower researchers in developing robust and efficient purification workflows.

The Challenge of Purifying Fluoro-Iodinated Compounds

The purification of derivatives from 4-Iodo-1,1,1,2,2-pentafluorooctane is non-trivial due to a confluence of factors stemming from their unique molecular structure:

  • Altered Polarity and Solubility: The highly electronegative fluorine atoms create strong C-F dipole moments. While this increases polarity at the bond level, the dense electron cloud and linear structure of perfluoroalkyl chains can lead to low overall molecular polarity and unique solubility profiles, sometimes exhibiting "fluorous" behavior where they are more soluble in fluorinated solvents. This can complicate standard chromatographic separations and solvent selection for extraction or crystallization.[1]

  • Intermolecular Interactions: Fluorinated molecules engage in various non-covalent interactions, including dipole-dipole forces and halogen bonds (C-F···H, F···F).[2][3] These interactions significantly influence crystal packing and can make crystallization difficult, often resulting in the formation of oils or amorphous solids.[2]

  • High Density: The presence of both iodine and a polyfluorinated segment results in compounds that are often denser than common organic solvents and even some chlorinated solvents, which can lead to phase inversion during liquid-liquid extractions.

  • Sensitivity of the C-I Bond: While useful for synthesis, the carbon-iodine bond can be labile under certain conditions (e.g., exposure to light, some chromatography stationary phases, or elevated temperatures), potentially leading to degradation of the target compound during purification.

A successful purification strategy requires a multi-step approach, often beginning with a bulk purification technique followed by a high-resolution method. Purity must be rigorously assessed at each stage.

Foundational Purification Workflow

A logical workflow is critical to efficiently achieve high purity. The following diagram outlines a general, yet adaptable, strategy for purifying products derived from 4-Iodo-1,1,1,2,2-pentafluorooctane.

G cluster_0 Phase 1: Initial Workup & Bulk Purification cluster_1 Phase 2: Intermediate Purification cluster_2 Phase 3: Final Polishing cluster_3 Phase 4: Purity Verification reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction (Aqueous Wash) reaction->extraction Quench Reaction drying Drying & Solvent Removal extraction->drying Isolate Organic Phase column Flash Column Chromatography drying->column If non-volatile distillation Vacuum Distillation (for volatile liquids) drying->distillation If volatile & thermally stable recrystallization Recrystallization (for solids) column->recrystallization If solid prep_hplc Preparative HPLC (for high purity) column->prep_hplc If oil or needs higher purity analysis Purity & Structural Analysis (NMR, LC-MS, GC-MS) distillation->analysis recrystallization->analysis prep_hplc->analysis

Caption: General purification workflow for fluorinated compounds.

Detailed Protocols and Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE serves as the primary workup step to remove inorganic salts, water-soluble reagents, and highly polar byproducts.

Expertise & Causality: The choice of washes is critical. A sodium thiosulfate wash is often employed to remove any residual iodine (I₂) or iodide species, which can color the product and potentially interfere with subsequent steps. A brine wash helps to break up emulsions and reduce the amount of dissolved water in the organic phase before drying.

Step-by-Step Protocol:

  • Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, slowly add it to a separatory funnel containing a suitable amount of water or a mild quenching agent (e.g., saturated NH₄Cl solution).

  • Select Organic Solvent: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

    • Trustworthiness Note: Be mindful of density. Fluorinated compounds can create an organic layer denser than water. To confirm layer identity, add a few drops of water; the layer it joins is aqueous.

  • Initial Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.[4]

  • Aqueous Washes (Perform sequentially):

    • Water Wash (1x): Drain the aqueous layer and wash the organic layer with deionized water to remove water-soluble impurities.

    • Sodium Thiosulfate Wash (1x, if necessary): If the organic layer has a purple or brown tint indicating the presence of I₂, wash with a 5% aqueous sodium thiosulfate solution until the color disappears.

    • Brine Wash (1x): Wash with a saturated NaCl solution to remove residual water and break emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This is the workhorse technique for separating the target compound from unreacted starting materials and non-polar byproducts.

Expertise & Causality: The high electronegativity of fluorine can alter how a molecule interacts with the silica gel stationary phase compared to its non-fluorinated analogs.[1] For sensitive compounds, particularly those where the C-I bond might be labile, testing stability against different stationary phases is a crucial preliminary step to prevent product loss during purification.[5] Basic alumina, for instance, can be less acidic and gentler on certain molecules.[5]

Step-by-Step Protocol:

  • Stationary Phase Stability Test:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Take a reference ¹H NMR spectrum with an internal standard to determine the initial purity/yield.

    • In separate vials, create small slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in a potential eluent.

    • Add a known quantity of the crude product solution to each slurry. Stir for 30 minutes to mimic the contact time on a column.

    • Filter the slurries, wash with solvent, concentrate the filtrate, and take another ¹H NMR with the internal standard.

    • Compare the final yields to select the stationary phase that causes the least degradation.[5]

  • Solvent System (Eluent) Selection:

    • Using Thin Layer Chromatography (TLC), spot the crude mixture on a plate corresponding to your chosen stationary phase.

    • Develop the plate in various solvent systems, starting with low polarity (e.g., 98:2 Hexane:Ethyl Acetate).

    • The ideal system will show good separation between the product spot and major impurities, with a product R_f value between 0.2 and 0.4.

  • Column Packing and Loading:

    • Pack the column with the selected stationary phase using the chosen eluent (slurry packing is recommended).

    • Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading"). Dry loading is preferred for better resolution.

    • Carefully add the loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system, applying positive pressure.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Basic AluminaSilica is standard. Alumina is used for acid-sensitive compounds.[5]
Eluent Polarity Start low (e.g., 1-5% EtOAc in Hexanes)Fluorinated compounds are often less polar than expected.
Target R_f 0.2 - 0.4Provides optimal balance of resolution and run time.
Loading Method Dry LoadingMinimizes band broadening, leading to better separation.
Protocol 3: Recrystallization

For solid products, recrystallization is a powerful technique for achieving high purity by removing trace impurities.

Expertise & Causality: The success of recrystallization depends entirely on the differential solubility of the product and its impurities in a given solvent at different temperatures. Fluorinated molecules can be challenging because their unique intermolecular interactions may favor oiling out over forming an ordered crystal lattice.[2] A systematic solvent screen is therefore not just recommended, but essential.

G start Impure Solid Product screen Solvent Screening (Test Tubes) start->screen dissolve Dissolve in Minimal Hot Solvent screen->dissolve Select best solvent cool_slow Slow Cooling to Room Temperature dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice collect Collect Crystals (Vacuum Filtration) cool_ice->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end High Purity Crystalline Product dry->end

Caption: Workflow for a single-solvent recrystallization.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of the impure solid (10-20 mg) into several test tubes.

    • Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will show poor solubility.

    • Gently heat the tubes that show poor solubility. The solid should dissolve completely.[2]

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The formation of crystals indicates a promising solvent.

  • Dissolution:

    • Place the bulk of the impure compound in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored by a minor impurity, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove it.

  • Crystallization:

    • Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Purity Assessment and Verification

No purification is complete without rigorous analytical verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. ¹H, ¹³C, and especially ¹⁹F NMR are indispensable. The absence of impurity signals in the spectra is a strong indicator of high purity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight and an orthogonal measure of purity to NMR.[1][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile and thermally stable compounds. Advanced methods like comprehensive two-dimensional GC (GC×GC) can provide exceptional separation for complex mixtures of fluorinated compounds.[8]

References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. PubMed.
  • A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design - ACS Publications.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
  • How To: Purify by Distillation. Department of Chemistry : University of Rochester.
  • Lab 4: Extraction of Iodine from an Aqueous Solution. CSUB.
  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed.

Sources

Application

Application Note: Catalyst Selection and Protocols for the Cross-Coupling of 4-Iodo-1,1,1,2,2-pentafluorooctane

Executive Summary & Substrate Analysis The functionalization of unactivated secondary alkyl halides remains a formidable challenge in modern organic synthesis. 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) [1] rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The functionalization of unactivated secondary alkyl halides remains a formidable challenge in modern organic synthesis. 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) [1] represents a particularly complex subclass of these electrophiles. Structurally, it is a secondary alkyl iodide ( C8​H12​F5​I ) featuring a highly electron-withdrawing pentafluoroethyl ( C2​F5​ ) group at the γ -position relative to the iodine-bearing carbon.

While the methylene spacer (C3) prevents direct α

  • or β -fluorine elimination, the strong inductive pull of the polyfluoroalkyl group polarizes the molecule. In traditional Palladium-catalyzed cross-coupling, oxidative addition into this secondary C–I bond is kinetically sluggish. Furthermore, any resulting alkyl-Pd(II) intermediate rapidly undergoes deleterious β -hydride elimination to yield inert perfluoroalkyl-alkene byproducts[2]. To circumvent these 2-electron limitations, the field has pivoted to Metallaphotoredox Catalysis —specifically the synergistic merger of Iridium photoredox and Nickel cross-coupling platforms.

Mechanistic Causality: Why Metallaphotoredox?

The selection of a dual Ir/Ni catalytic system is dictated by the need to access single-electron transfer (SET) pathways.

  • Radical Generation via HAT: Instead of forcing a transition metal to insert into the C–I bond, an Iridium photocatalyst is used to generate a silyl radical from a silane additive (e.g., (TMS)3​SiH ). This highly halophilic silyl radical abstracts the iodine atom from 4-Iodo-1,1,1,2,2-pentafluorooctane via Halogen Atom Transfer (HAT), generating a secondary carbon-centered radical [3].

  • Radical Sorting and Capture: The generated alkyl radical is slightly electrophilic due to the inductive effect of the C2​F5​ group. It is rapidly intercepted by an electron-rich Ar−Ni(II)−Br intermediate (formed via oxidative addition of an aryl bromide to Ni(0) ). This "radical sorting" event forms a high-valent Ni(III) species.

  • Outcompeting β -Hydride Elimination: The Ni(III) intermediate undergoes rapid, often outer-sphere, reductive elimination to forge the new C(sp3)−C(sp2) bond. The speed of this step effectively outcompetes β -hydride elimination, ensuring high product yields[4].

Catalyst & Ligand Selection Matrix

To optimize the cross-electrophile coupling of 4-Iodo-1,1,1,2,2-pentafluorooctane, the following catalytic components have been empirically validated for secondary fluoroalkyl iodides.

ComponentOptimal SelectionAlternativeMechanistic Rationale
Transition Metal NiCl2​(dme) Ni(cod)2​ The labile dimethoxyethane (dme) ligand allows rapid, in situ coordination of the bipyridine ligand. It is also highly bench-stable compared to Ni(cod)2​ .
Ligand dtbbpy PyBOX4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) provides optimal steric bulk, which forces the critical reductive elimination step from the Ni(III) intermediate, preventing radical escape[4].
Photocatalyst Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ Ru(bpy)3​Cl2​ Possesses a high oxidation potential in its excited state ( ∗Ir(III) ), which is strictly required to oxidize the silane additive and initiate the HAT cascade[2].
HAT Agent (TMS)3​SiH (TMS)3​SiOH The (TMS)3​Si∙ radical exhibits exceptional halophilicity, rapidly and irreversibly abstracting iodine from the sterically hindered secondary carbon[3].

Mandatory Visualization: Dual Catalytic Cycle

Metallaphotoredox cluster_Photoredox Photoredox Cycle (Ir) cluster_Nickel Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Visible Light Ir2 Ir(II) Ir3_star->Ir2 SET (from Silane) AlkylRad Alkyl Radical (from C8H12F5I) Ir3_star->AlkylRad HAT via (TMS)3Si• Ir2->Ir3 SET (to Ni) Ni0 Ni(0)L Ni2 Ar-Ni(II)-Br Ni0->Ni2 Oxidative Addition Ni3 Ar-Ni(III)-Alkyl Ni2->Ni3 Radical Capture Ni1 Ni(I)L Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET (from Ir) AlkylRad->Ni3 Intercepted by Ni(II)

Dual Ir/Ni metallaphotoredox catalytic cycle for secondary alkyl iodide cross-coupling.

Experimental Protocol: Ni/Ir-Catalyzed Cross-Electrophile Coupling

This protocol describes the self-validating C(sp3)−C(sp2) cross-coupling of 4-Iodo-1,1,1,2,2-pentafluorooctane with a standard aryl bromide.

Reagents & Materials
  • Electrophile 1: Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Electrophile 2: 4-Iodo-1,1,1,2,2-pentafluorooctane (1.5 mmol, 1.5 equiv)

  • Catalysts: NiCl2​(dme) (0.10 mmol, 10 mol%), dtbbpy (0.10 mmol, 10 mol%), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (0.02 mmol, 2 mol%)

  • Additives: (TMS)3​SiH (1.2 mmol, 1.2 equiv), Na2​CO3​ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Dimethoxyethane (DME), 10 mL (0.1 M)

  • Equipment: 450 nm Blue LED photoreactor with cooling fan.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a nitrogen-filled glovebox, add NiCl2​(dme) and dtbbpy to an oven-dried 40 mL borosilicate glass vial equipped with a PTFE-coated magnetic stir bar. Add 2 mL of anhydrous DME and stir for 10 minutes until a distinct pale-green to deep-blue color shift occurs, indicating the formation of the Ni(II)(dtbbpy) complex.

  • Reagent Addition: To the same vial, add the photocatalyst Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ , Na2​CO3​ , the aryl bromide, and 4-Iodo-1,1,1,2,2-pentafluorooctane.

  • Solvent & Silane Addition: Add the remaining 8 mL of DME, followed by the dropwise addition of (TMS)3​SiH .

  • Reaction Initiation: Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and place it in the photoreactor. Irradiate with 450 nm blue LEDs. Maintain the ambient temperature at 25 °C using a cooling fan (critical: elevated temperatures accelerate β -hydride elimination).

  • Self-Validating Analytical Checkpoint: At t = 4 hours, extract a 50 μL aliquot via syringe. Dilute in CDCl3​ and analyze via 19F NMR. The consumption of the starting material can be explicitly tracked by the downfield shift of the CF3​−CF2​− signature multiplet as the adjacent iodine atom is replaced by the aryl group[3].

  • Workup: After 24 hours (or upon complete consumption of the aryl bromide), quench the reaction by opening the vial to air and stirring for 10 minutes. Dilute with ethyl acetate (20 mL), wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Yuan, M., et al. On the Nature of C(sp3)–C(sp2) Bond Formation in Nickel-Catalyzed Tertiary Radical Cross-Couplings: A Case Study of Ni/Photoredox Catalytic Cross-Coupling of Alkyl Radicals and Aryl Halides. Source: Journal of the American Chemical Society (2020). URL:[Link]

  • Fay, J., et al. Kinetics of a Ni/Ir-Photocatalyzed Coupling of ArBr with RBr: Intermediacy of ArNiII(L)Br and Rate/Selectivity Factors. Source: Journal of the American Chemical Society (2022). URL:[Link]

  • Twilton, J., et al. Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Source: Chemical Reviews (2022). URL:[Link]

  • Maity, B., et al. C(sp3) Coupling of Cycloalkanes and Alkyl Halides via Dual Photocatalytic Hydrogen Atom Transfer and Nickel Catalysis. Source: Organic Letters (2024). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Iodo-1,1,1,2,2-pentafluorooctane Substitutions

Welcome to the technical support center for optimizing substitution reactions involving 4-Iodo-1,1,1,2,2-pentafluorooctane. This guide is designed for researchers, medicinal chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing substitution reactions involving 4-Iodo-1,1,1,2,2-pentafluorooctane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of fluorinated compounds. The introduction of a pentafluoroalkyl chain can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. However, the unique electronic nature of this substrate presents specific challenges in synthetic chemistry.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles, to help you navigate these challenges and achieve optimal results in your substitution reactions.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during substitution reactions with 4-Iodo-1,1,1,2,2-pentafluorooctane. Each problem is followed by a diagnostic workflow and recommended solutions.

dot

TroubleshootingWorkflow start Unsatisfactory Reaction Outcome low_yield Low or No Yield Is any product forming? start->low_yield byproducts Significant Byproduct Formation What are the side products? start->byproducts stalled Incomplete Conversion Reaction stalls before completion start->stalled decomp Product Decomposition Is the desired product unstable? start->decomp ly_cause1 Inadequate Nucleophile Strength low_yield->ly_cause1 ly_cause2 Incorrect Solvent Choice low_yield->ly_cause2 ly_cause3 Insufficient Activation Energy low_yield->ly_cause3 bp_cause1 E2 Elimination byproducts->bp_cause1 bp_cause2 Radical Side Reactions byproducts->bp_cause2 sr_cause1 Reagent Degradation stalled->sr_cause1 sr_cause2 Poor Solubility stalled->sr_cause2 dc_cause1 Thermal Instability decomp->dc_cause1 ly_sol1 Use anionic nucleophile (e.g., RO⁻, CN⁻) or a more polarizable atom (e.g., RSH > ROH). ly_cause1->ly_sol1 ly_sol2 Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile) to enhance nucleophilicity. ly_cause2->ly_sol2 ly_sol3 Gently increase temperature in increments (e.g., 10°C). Monitor for byproduct formation. ly_cause3->ly_sol3 bp_sol1 Lower reaction temperature. Use a less sterically hindered, strongly nucleophilic base. bp_cause1->bp_sol1 bp_sol2 Run reaction in the dark. Degas solvents to remove oxygen. bp_cause2->bp_sol2 sr_sol1 Use freshly prepared or purified nucleophile/base. Ensure anhydrous conditions. sr_cause1->sr_sol1 sr_sol2 Choose a solvent that fully dissolves all reactants at the reaction temperature. sr_cause2->sr_sol2 dc_sol1 Reduce reaction temperature. Decrease reaction time. dc_cause1->dc_sol1

Caption: Troubleshooting Decision Tree for Substitution Reactions.

Problem 1: Low or No Product Yield

You've run the reaction, and upon workup and analysis (TLC, LC-MS, GC-MS), you see very little or none of your desired substituted product.

  • Question: Is your nucleophile strong enough?

    • Scientific Rationale: The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is directly dependent on the concentration and strength of the nucleophile. The electron-withdrawing pentafluoroalkyl group makes the target carbon electrophilic, but a potent nucleophile is still required for an efficient reaction.

    • Troubleshooting Steps:

      • Assess Nucleophilicity: Neutral nucleophiles (e.g., H₂O, ROH) are generally much weaker than their anionic counterparts (e.g., OH⁻, RO⁻). If you are using a neutral nucleophile, consider deprotonating it first with a suitable non-nucleophilic base (e.g., NaH, KHMDS) to generate the more reactive conjugate base.

      • Consider Polarizability: For SN2 reactions, nucleophilicity increases with polarizability. For example, a thiolate (RS⁻) is a better nucleophile than an alkoxide (RO⁻), and iodide (I⁻) is more nucleophilic than bromide (Br⁻) in protic solvents[1].

  • Question: Are you using the optimal solvent?

    • Scientific Rationale: The choice of solvent is one of the most critical factors in an SN2 reaction. Solvents dictate the solvation state, and thus the reactivity, of the nucleophile.

      • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally ideal. They can solvate the counter-ion (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive[2][3]. This lack of hydrogen bonding with the nucleophile increases its energy and accelerates the rate of reaction[1][2].

      • Polar Protic Solvents (e.g., water, methanol, ethanol) should be avoided. These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them. This caging stabilizes the nucleophile, lowers its energy, and significantly hinders its ability to attack the electrophilic carbon, thus slowing the reaction rate[1][4][5].

    • Troubleshooting Steps: If your yield is low and you are using a protic solvent, switch to a polar aprotic solvent. Ensure the solvent is anhydrous, as trace water can protonate and deactivate strong anionic nucleophiles.

  • Question: Is the reaction temperature sufficient?

    • Scientific Rationale: All reactions have an activation energy barrier that must be overcome. While many SN2 reactions proceed at room temperature, some combinations of substrate and nucleophile require thermal energy to increase the reaction rate.

    • Troubleshooting Steps: If the reaction is clean but slow at room temperature, consider increasing the heat. A modest increase to 40-60 °C can significantly improve the rate. However, be cautious, as higher temperatures can promote side reactions[6][7]. (See Problem 2).

Problem 2: Formation of Elimination (Alkene) Byproducts

Your analysis shows the presence of not only the desired substitution product but also a significant amount of an alkene, resulting from the elimination of HI.

  • Question: Is your nucleophile also a strong, sterically hindered base?

    • Scientific Rationale: Nucleophilic substitution (SN2) and elimination (E2) are often competing reaction pathways. Strong bases can act as nucleophiles or as bases that abstract a proton from the carbon adjacent to the leaving group. This is particularly true for sterically bulky bases (e.g., potassium tert-butoxide), which find it easier to access a sterically unhindered proton on the β-carbon than to attack the more hindered α-carbon[5].

    • Troubleshooting Steps:

      • Evaluate the Nucleophile/Base: If using a bulky base like t-butoxide, switch to a less hindered one with high nucleophilicity, such as sodium ethoxide or sodium cyanide.

      • Choose a "Softer" Nucleophile: Nucleophiles with high polarizability and low basicity (e.g., I⁻, SCN⁻, RS⁻) strongly favor substitution over elimination.

  • Question: Is your reaction temperature too high?

    • Scientific Rationale: Increasing the reaction temperature almost always increases the proportion of the elimination product relative to the substitution product[7]. This is because elimination reactions typically have a higher activation energy than substitution reactions and result in a greater increase in entropy (one molecule goes to two or more). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable at higher temperatures.

    • Troubleshooting Steps: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. It is better to have a slower, cleaner reaction than a fast, messy one. Consider starting at room temperature or even 0 °C and warming slowly only if necessary.

Table 1: General Effect of Temperature on Reaction Outcome
Temperature Range Favored Pathway & Rationale
Low (0 – 25 °C) Substitution (SN2): Generally has a lower activation energy. The entropic penalty is less significant.
Moderate (30 – 70 °C) Competition: Both rates increase, but the rate of elimination often increases more rapidly.[7]
High (> 80 °C) Elimination (E2): The TΔS term dominates, favoring the higher entropy elimination pathway. Risk of product decomposition also increases.[6]

Problem 3: Incomplete Reaction / Stalled Conversion

The reaction starts well, but TLC or in-situ monitoring shows that it stalls with a significant amount of starting material remaining, even after an extended time.

  • Question: Are your reagents stable under the reaction conditions?

    • Scientific Rationale: Strong nucleophiles and bases can be sensitive to moisture and air. Anhydrous conditions are crucial. Some reagents may also have limited thermal stability.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon).

      • Use Fresh Reagents: Use a freshly opened bottle of the nucleophile or purify/prepare it immediately before use. For example, commercial solutions of NaOMe in MeOH can degrade over time.

  • Question: Is solubility an issue?

    • Scientific Rationale: For a bimolecular reaction to occur, the reactants must be dissolved and able to encounter each other. If your nucleophilic salt has poor solubility in the chosen solvent, the effective concentration of the nucleophile in solution will be low, leading to a slow or stalled reaction.

    • Troubleshooting Steps:

      • Check Solubility: Ensure your nucleophile and substrate are both soluble in the solvent at the reaction temperature.

      • Consider Phase-Transfer Catalysis: If using an ionic nucleophile that is insoluble in a less polar solvent, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can shuttle the nucleophile into the organic phase to facilitate the reaction.

Part 2: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best type of solvent for substitutions on 4-Iodo-1,1,1,2,2-pentafluorooctane?

    • For SN2 reactions, polar aprotic solvents are strongly recommended. They enhance the reactivity of anionic nucleophiles by solvating the associated cation while leaving the nucleophile unencumbered by hydrogen bonds. This leads to significantly faster reaction rates compared to polar protic solvents[1][2][3][8].

Table 2: Solvent Selection Guide for SN2 Reactions
Solvent Type Effect on Nucleophile Recommendation
DMSO, DMF Polar AproticExcellent cation solvation, leaves anion "naked" and highly reactive.Excellent
Acetonitrile (MeCN) Polar AproticGood solvation, enhances nucleophilicity.Very Good
Acetone Polar AproticModerate choice, less polar than DMF/DMSO.Good
THF Weakly Polar AproticOften too nonpolar to dissolve ionic nucleophiles.Use with caution
Methanol, Ethanol Polar ProticStrongly solvates and deactivates nucleophiles via H-bonding.[1][4]Avoid
Water Polar ProticSeverely retards SN2 reactions due to strong H-bonding.Avoid
  • FAQ 2: Why is the C-I bond reactive despite the electron-withdrawing nature of the perfluoroalkyl chain?

    • The reactivity stems from two main factors. First, the carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, making iodide an excellent leaving group[9]. Second, the strong electron-withdrawing effect of the fluorine atoms creates a significant partial positive charge (δ+) on the carbon atom bonded to the iodine[10]. This δ+ character makes the carbon highly electrophilic and an attractive target for attack by a nucleophile.

  • FAQ 3: Can this substrate undergo radical reactions?

    • Yes. Perfluoroalkyl iodides are well-known to undergo free-radical reactions[10]. The C-I bond can be homolytically cleaved by heat or UV light to generate a perfluoroalkyl radical. In the context of nucleophilic substitution, this is typically an undesirable side reaction. To minimize it, reactions should be performed in the dark and solvents should be degassed to remove oxygen, which can initiate radical chains. However, this reactivity can also be exploited for other types of transformations, such as C-H perfluoroalkylation, under specific, radical-promoting conditions[11][12].

Part 3: Example Experimental Protocol

This is a representative, generalized protocol for the substitution of 4-Iodo-1,1,1,2,2-pentafluorooctane with an alkoxide nucleophile. Note: This protocol should be adapted based on the specific nucleophile and scale.

Reaction: Synthesis of 4-Ethoxy-1,1,1,2,2-pentafluorooctane

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask.

  • Nucleophile Generation: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous ethanol (1.5 mmol, 87 µL) dropwise. Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for 30 minutes until hydrogen evolution ceases. This generates the sodium ethoxide nucleophile in situ.

  • Substrate Addition: Add 4-Iodo-1,1,1,2,2-pentafluorooctane (1.0 mmol, 364 mg) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-Ethoxy-1,1,1,2,2-pentafluorooctane.

References

  • Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). ResearchGate. Available from: [Link]

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters - ACS Publications. Available from: [Link]

  • Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3). RSC Publishing. Available from: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]

  • How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions? YouTube. Available from: [Link]

  • C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry. Available from: [Link]

  • Solvents in substitution reactions. Chemistry Stack Exchange. Available from: [Link]

  • Role of Solvent in SN. Scribd. Available from: [Link]

  • Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2). National Center for Biotechnology Information. Available from: [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. Available from: [Link]

  • Copper(I) Iodide-Catalyzed Perfluoroalkoxylation Reaction of Alkyl Halides. Organic Letters. Available from: [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. Available from: [Link]

  • IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Fluorine notes. Available from: [Link]

  • Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1.... ResearchGate. Available from: [Link]

  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Chemia. Available from: [Link]

  • Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samarium(II) iodide. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • 1,1,1,2,2-Pentafluoro-4-iodobutane. PubChem. Available from: [Link]

  • Process for the preparation of perfluoroalkyl iodide. Google Patents.
  • SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available from: [Link]

  • Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. National Center for Biotechnology Information. Available from: [Link]

  • SN2 Reactions | 7.1 Organic Chemistry. YouTube. Available from: [Link]

  • Pentafluorophenyliodine(III) compounds. 3 pentafluorophenyliodinedifluoride: Alternative preparations, molecular structure, and properties. ResearchGate. Available from: [Link]

  • Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies. National Center for Biotechnology Information. Available from: [Link]

  • Understanding the SN2 Reaction in Organic Chemistry: A Deep Dive. CLaME. Available from: [Link]

  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. PubMed. Available from: [Link]

  • 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane. PubChem. Available from: [Link]

  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. Available from: [Link]

  • Process for the preparation of perfluorocarbon iodides. Google Patents.
  • 1,1,1,2,2-pentafluoro-4-iodobutane. PubChemLite. Available from: [Link]

  • PFAS Replacement Compounds. Bureau Veritas. Available from: [Link]

  • Iodosobenzene bis(trifluoroacetate), bis(trifluoroacetoxy)iodobenzene, PIFA. Organic Chemistry Portal. Available from: [Link]

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Optimization

Technical Support Center: Troubleshooting the ATRA Synthesis of 4-Iodo-1,1,1,2,2-pentafluorooctane

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals dealing with the Atom Transfer Radical Addition (ATRA) of pentafluoroethyl iodide ( C2​F5​I )...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals dealing with the Atom Transfer Radical Addition (ATRA) of pentafluoroethyl iodide ( C2​F5​I ) to 1-hexene. A critical bottleneck in this workflow is the unwanted hydrodeiodination side reaction , which prematurely terminates the radical chain and yields 1,1,1,2,2-pentafluorooctane instead of the target iodinated adduct.

Below, we detail the mechanistic causality of this side reaction, provide a troubleshooting FAQ, and outline a self-validating experimental protocol to maximize your target yield.

Mechanistic Pathway & Divergence

To troubleshoot the reaction, one must first understand the kinetic competition at the intermediate stage. The highly electrophilic pentafluoroethyl radical ( C2​F5∙​ ) rapidly adds to 1-hexene to form a secondary alkyl radical[1]. For the desired ATRA product to form, this intermediate must abstract an iodine atom from another C2​F5​I molecule. However, if the intermediate encounters a hydrogen atom donor or a strong reducing agent, it diverts into the hydrodeiodination pathway[2].

Mechanism Initiation Radical Initiation C2F5I → C2F5• + I• Addition Alkene Addition C2F5• + 1-Hexene Initiation->Addition Intermediate Alkyl Radical Intermediate [C2F5-CH2-CH•-C4H9] Addition->Intermediate ATRA Iodine Atom Transfer (Chain Propagation) Intermediate->ATRA + C2F5I SideReaction H-Abstraction / SET Reduction (Unwanted Pathway) Intermediate->SideReaction + H-Donor / e- Product 4-Iodo-1,1,1,2,2-pentafluorooctane (Target ATRA Product) ATRA->Product Byproduct 1,1,1,2,2-Pentafluorooctane (Hydrodeiodination Byproduct) SideReaction->Byproduct

Figure 1: Divergent reaction pathways in the radical addition of pentafluoroethyl iodide to 1-hexene.

Troubleshooting Guide & FAQs

Q1: Why is my synthesis yielding high levels of the 1,1,1,2,2-pentafluorooctane byproduct instead of the iodinated target? A1: This is a classic hydrodeiodination side reaction[2]. The activation energy for hydrogen abstraction from standard organic solvents (like THF, ether, or toluene) is often lower than the energy required for iodine atom transfer from the sterically hindered perfluoroalkyl iodide[3]. Causality: If your solvent or additives contain weak C-H bonds, the secondary alkyl radical intermediate will abstract a hydrogen atom, terminating the chain and forming the hydrodeiodinated byproduct.

Q2: How does my choice of photocatalyst influence this side reaction? A2: If you are utilizing visible-light photoredox catalysis, the redox potential of your catalyst is a critical variable. Strongly reducing photocatalysts (e.g., highly reducing Iridium complexes) can trigger a Single Electron Transfer (SET) event with the transient alkyl radical, reducing it to a carbanion[4]. This carbanion is subsequently and rapidly protonated by trace moisture, bypassing the radical iodine-transfer step entirely. Solution: Select a photocatalyst with a milder reduction potential or switch to a direct thermal initiator (e.g., AIBN) that operates strictly via a radical chain mechanism.

Q3: I am losing the iodine end-group during product workup. How can I prevent this? A3: Fluoroalkyl iodides are highly sensitive to both ambient light and strong bases. Exposure to light can re-initiate homolytic cleavage of the weak C-I bond. Furthermore, strongly basic aqueous workups can induce dehydrohalogenation (loss of HI), forming a fluorinated alkene. Solution: Conduct workups under amber lighting and use mild, slightly acidic to neutral washes (e.g., saturated NH4​Cl or dilute Na2​S2​O3​ to quench residual iodine) to preserve the integrity of 4-Iodo-1,1,1,2,2-pentafluorooctane.

Quantitative Impact of Reaction Conditions

The table below summarizes how specific experimental choices directly dictate the kinetic fate of the radical intermediate.

Reaction SetupSolvent EnvironmentInitiator / CatalystTarget ATRA Product (%)Hydrodeiodination Byproduct (%)
Standard Photoredox THF (Strong H-Donor) fac -Ir(ppy)3 (Strong Reductant)35%60%
Thermal Chain Toluene (Moderate H-Donor)AIBN (80 °C)55%35%
Optimized Neat None (Neat) Ru(bpy)3​Cl2​ (Light)88%<5%
Optimized Fluorinated Perfluorohexane (No C-H bonds)AIBN (80 °C)92% <2%

Data Interpretation: Eliminating hydrogen atom donors (using neat conditions or perfluorinated solvents) and avoiding strongly reducing conditions suppresses the SET/H-abstraction pathways, forcing the reaction toward the desired iodine atom transfer.

Self-Validating Experimental Protocol

To reliably synthesize 4-Iodo-1,1,1,2,2-pentafluorooctane, we recommend the following Solvent-Free (Neat) Thermal Protocol .

Self-Validating Principle: By eliminating external solvents, we remove the primary source of competitive hydrogen atom transfer. The protocol incorporates in-process GC-MS validation; the reaction is only considered successful if the post-reaction GC-MS shows the molecular ion corresponding to the target, with the hydrodeiodination mass peak remaining below a 2% integration threshold.

Step-by-Step Methodology:
  • Reagent Preparation & Degassing:

    • Combine 1-hexene (1.0 equiv, 10 mmol) and pentafluoroethyl iodide (1.5 equiv, 15 mmol) in an oven-dried Schlenk flask.

    • Causality: An excess of the iodide reagent pushes the equilibrium toward chain propagation (iodine abstraction) rather than side reactions.

    • Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Validation: Use an inline oxygen sensor to ensure O2​ levels are <5 ppm before proceeding, as oxygen rapidly quenches radical intermediates.

  • Initiation:

    • Under a positive pressure of Argon, add AIBN (0.05 equiv, 0.5 mmol).

    • Seal the flask and heat to 80 °C in an oil bath behind a blast shield.

  • In-Process Monitoring (Self-Validation Check):

    • After 4 hours, withdraw a 10 µL aliquot using a purged microsyringe. Dilute in GC-grade dichloromethane.

    • Run GC-MS. Validation Checkpoint: Confirm the presence of the target product ( m/z 330) and ensure the hydrodeiodination byproduct ( m/z 204) is <2% of the total peak area. If the byproduct exceeds 2%, abort the run and check reagents for moisture/impurities.

  • Quenching & Workup:

    • Cool the reaction to room temperature and wrap the flask in aluminum foil to prevent light-induced C-I bond homolysis.

    • Dilute the neat mixture with 20 mL of perfluorohexane.

    • Wash with 10 mL of 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any free iodine ( I2​ ) to water-soluble iodide ( I− ).

    • Causality: Removing free iodine prevents reverse equilibrium reactions during distillation.

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and carefully concentrate under reduced pressure (avoiding high vacuum to prevent loss of the volatile fluorinated product).

    • Purify via vacuum distillation to yield pure 4-Iodo-1,1,1,2,2-pentafluorooctane.

References

  • Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides with Alkylboranes under 1 atm of CO Source: Organic Letters (ACS Publications) URL:[Link][4]

  • Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes Source: ChemRxiv URL:[Link][3]

  • Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals Source: Chemical Reviews (ACS Publications) URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-Iodo-1,1,1,2,2-pentafluorooctane Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) as a generic primary perfluoroalkyl iodide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers treating 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3) as a generic primary perfluoroalkyl iodide. This is a critical structural oversight. Because it is a secondary iodide containing reactive β -hydrogens, the causality of most scale-up failures stems from the thermodynamic competition between the desired radical pathway and β -hydride elimination.

This guide provides field-proven troubleshooting strategies, addressing the specific mass transfer, photochemical, and thermal challenges encountered when scaling up reactions with this unique hydrofluoroalkyl intermediate.

FAQ Section 1: Photochemical & Radical Initiation Scale-Up

Q: Why does my batch photoredox cross-coupling yield drop from 85% to 30% when scaling from 1 mmol to 50 mmol? A: This is a classic manifestation of the Beer-Lambert law. In a small vial, light penetrates the entire volume, ensuring a high steady-state concentration of the pentafluorooctyl radical. In a 500 mL batch reactor, light attenuation leaves the center of the reactor completely dark [1]. This photon starvation stalls the catalytic cycle. When the intermediate is starved of incoming radicals, it undergoes rapid β -hydride elimination, destroying your yield and generating alkene byproducts. Solution: Transition to a continuous flow photoreactor (e.g., capillary or oscillatory flow). Flow reactors maintain a narrow path length (1–2 mm), ensuring uniform irradiation and suppressing the elimination pathway [2].

Q: Can I initiate the reaction without photoredox catalysts to avoid light attenuation issues entirely? A: Yes. Recent advancements leverage halogen-bond interactions. By using specific amine additives or inorganic bases (like tBuONa ), the lone pairs interact with the σ∗ antibonding orbital of the C-I bond in 4-Iodo-1,1,1,2,2-pentafluorooctane [3]. This weakens the bond, allowing homolysis under very mild thermal conditions or ambient light, completely bypassing the need for complex photoredox scale-up [4].

FAQ Section 2: Side Reactions & Reagent Handling

Q: My bulk drum of 4-Iodo-1,1,1,2,2-pentafluorooctane has turned dark brown. Is it still viable? A: The discoloration indicates the spontaneous photolytic or thermal release of elemental iodine ( I2​ ). Free I2​ acts as a potent radical scavenger and will prematurely terminate your radical chain propagation. Solution: Do not use it as-is. Wash the reagent with aqueous sodium thiosulfate ( Na2​S2​O3​ ) until colorless, dry over MgSO4​ , and store over copper wire in an amber bottle.

Q: I am seeing oligomerization of my terminal alkene substrate during Atom Transfer Radical Addition (ATRA). A: Oligomerization occurs when the iodine atom transfer step is slower than the initial radical addition. If the intermediate alkyl radical cannot quickly abstract an iodine atom from another molecule of 4-Iodo-1,1,1,2,2-pentafluorooctane, it will add to another alkene molecule. Solution: Increase the equivalents of the fluorous iodide to drive the equilibrium, or increase the reaction temperature slightly to accelerate the iodine transfer kinetics.

Diagnostic Visualization

G Start Issue: Low Yield in Scale-Up CheckColor Reagent Discolored? (Pink/Brown indicates I2) Start->CheckColor Wash Action: Wash with Na2S2O3 (Removes Radical Traps) CheckColor->Wash Yes CheckNMR Analyze Crude NMR Identify Major Byproduct CheckColor->CheckNMR No Wash->CheckNMR Alkene High Alkene Content (β-Hydride Elimination) CheckNMR->Alkene Unreacted High Unreacted Iodide (Radical Starvation) CheckNMR->Unreacted Ligand Action: Increase Ni Ligand Bulk (Accelerates Reductive Elimination) Alkene->Ligand Suppress E2/β-Elimination Flow Action: Use Continuous Flow (Improves Light Penetration) Unreacted->Flow Fix Photon Starvation

Diagnostic workflow for troubleshooting low yields in pentafluorooctyl iodide cross-coupling.

Quantitative Data: Batch vs. Flow Scale-Up

ParameterBatch Reactor (500 mL)Continuous Flow (Capillary)Impact on 4-Iodo-1,1,1,2,2-pentafluorooctane
Light Path Length > 50 mm1 - 2 mmPrevents radical starvation; ensures complete homolysis.
Surface-to-Volume Ratio < 10 m⁻¹> 500 m⁻¹Rapid heat dissipation prevents thermal dehydrohalogenation.
Phase Management Pooling due to high densityEnforced continuous mixingPrevents concentration gradients of the heavy fluorous phase.
Typical Yield (50 mmol) 25 - 35%85 - 92%Flow suppresses the competitive β -hydride elimination pathway.

Self-Validating Experimental Protocol

Continuous-Flow Metallaphotoredox Cross-Coupling of 4-Iodo-1,1,1,2,2-pentafluorooctane Note: This protocol embeds specific self-validation checkpoints to ensure the system is operating correctly before proceeding to the next step.

Step 1: Reagent Pre-treatment

  • Action: Wash 4-Iodo-1,1,1,2,2-pentafluorooctane with 10% w/v Na2​S2​O3​ in a separatory funnel.

  • Causality: Removes trace I2​ , which otherwise quenches the photoredox cycle and terminates the radical chain.

  • Validation Checkpoint: The organic (bottom) layer must transition from pink to completely colorless. If a tint remains, repeat the wash.

Step 2: Solution Preparation

  • Action: Prepare a 0.2 M solution of the purified iodide, aryl bromide, photocatalyst (e.g., Ir(ppy)3​ ), and Ni-catalyst in strictly degassed acetonitrile.

  • Causality: The oxygen triplet state readily quenches the excited state of the photocatalyst. Degassing is non-negotiable.

  • Validation Checkpoint: An inline dissolved oxygen (DO) sensor must read < 1 ppm before the solution is loaded into the syringe pumps.

Step 3: Reactor Priming

  • Action: Prime the continuous flow reactor with pure, degassed solvent. Set the back-pressure regulator (BPR) to 5 bar.

  • Causality: Pressurization prevents solvent boiling and bubble formation resulting from localized heating during the exothermic radical propagation.

  • Validation Checkpoint: The pump interface must show a steady pressure baseline with no fluctuations. Pressure drops indicate a leak; spikes indicate precipitation/clogging.

Step 4: Execution & Monitoring

  • Action: Introduce the reaction mixture at a flow rate corresponding to a 20-minute residence time under blue LED irradiation (450 nm).

  • Causality: Rapid mass transfer and a narrow light path ensure complete homolysis and cross-coupling before β -elimination can occur.

  • Validation Checkpoint: Route the reactor output through an inline benchtop NMR or IR spectrometer. Monitor for alkene byproduct peaks (multiplets at 5.5-6.0 ppm). If alkene formation exceeds 5%, increase the flow rate to reduce thermal exposure time.

References

  • Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering (2023).[Link]

  • Continuous flow processing of bismuth-photocatalyzed atom transfer radical addition reactions using an oscillatory flow reactor. Green Chemistry (2021).[Link]

  • Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Organic Letters (2017).[Link]

  • Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. RSC Advances (2023).[Link]

Sources

Optimization

Technical Support Center: Managing Exotherms in Large-Scale Reactions of 4-Iodo-1,1,1,2,2-pentafluorooctane

Welcome to the Technical Support Center for fluorinated compound scale-up. Reactions involving 4-Iodo-1,1,1,2,2-pentafluorooctane—particularly Atom-Transfer Radical Additions (ATRA) and organometallic cross-couplings—are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluorinated compound scale-up. Reactions involving 4-Iodo-1,1,1,2,2-pentafluorooctane—particularly Atom-Transfer Radical Additions (ATRA) and organometallic cross-couplings—are characterized by extreme exothermic profiles. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and process chemists with self-validating protocols, troubleshooting frameworks, and thermodynamic management strategies to ensure a safe transition from the bench to the pilot plant.

Section 1: Frequently Asked Questions (FAQs) on Thermal Hazards

Q: Why do reactions with 4-Iodo-1,1,1,2,2-pentafluorooctane pose severe thermal runaway risks during scale-up? A: The primary issue lies in the thermodynamics of the radical chain mechanism. The addition of a perfluoroalkyl radical to an unsaturated alkene is violently exothermic, frequently releasing upwards of -169.7 kJ/mol of energy [[1]](). At the laboratory scale, high surface-area-to-volume ratios allow this heat to dissipate rapidly. However, as the process scales up to manufacturing volumes, this ratio deteriorates drastically, severely limiting the reactor's ability to remove heat and leading to dangerous thermal accumulation [[2]](), [[3]]().

Q: How do I definitively evaluate the thermal risks before moving to a 50 L or larger reactor? A: Do not rely solely on theoretical calculations. You must conduct comprehensive hazard assessments using Reaction Calorimetry (RC1) to measure the heat of reaction under intended conditions, followed by adiabatic calorimetry (such as ARSST, VSP2, or Phi-TEC) to simulate worst-case cooling failure scenarios [[4]](), 5. This determines the adiabatic temperature rise ( ΔTad​ ) and the time to maximum rate (TMR), which dictate your engineering controls.

Section 2: Troubleshooting Guide: Runaway Reactions & Heat Transfer

Issue: Sudden, uncontrollable temperature spikes during the addition of a radical initiator (e.g., AIBN or photocatalyst).

  • Root Cause (Causality): Reagent Accumulation. If the initiator is dosed into the batch faster than the reaction consumes it—often due to operating at a temperature where initiation is sluggish—unreacted 4-Iodo-1,1,1,2,2-pentafluorooctane accumulates. When the threshold activation energy is finally reached, the reaction ignites, releasing all stored chemical energy simultaneously 4.

  • Corrective Action: Transition from a standard batch process to a semi-batch (fed-batch) protocol. The reaction rate must be strictly limited by the controlled addition of the reagent, ensuring that chemical energy is only introduced at a rate the cooling jacket can handle 4.

Issue: Persistent localized hot spots and product degradation (defluorination or polymerization) despite maximum jacket cooling.

  • Root Cause (Causality): Fundamental heat transfer limitations inherent to large batch vessels. The heat generation rate ( qrxn​ ) exceeds the heat removal capacity ( qcool​ ) of the reactor's surface area.

  • Corrective Action: Abandon batch architecture for this specific step and implement Continuous Flow Microreactors. Microreactors provide a massive surface-area-to-volume ratio, enabling near-instantaneous heat dissipation, precise temperature control, and the suppression of violent exothermic runaways [[6]]().

Section 3: Quantitative Data & Reactor Comparison

Table 1: Thermal Hazard Assessment Data for Perfluoroalkyl Iodide ATRA Reactions

ParameterBatch Reactor (50 L)Continuous Flow MicroreactorProcess Safety Implication
Surface Area/Volume Ratio < 5 m²/m³> 5,000 m²/m³Higher ratio in flow prevents thermal accumulation 2, 6.
Heat of Reaction ( ΔH ) ~ -169.7 kJ/mol~ -169.7 kJ/molIntrinsic thermodynamic property remains constant [[1]]().
Reagent Accumulation Risk High (Entire inventory present)Negligible (Microliter active volume)Flow minimizes potential energy released during runaway 4.
Cooling Capacity ( qcool​ ) 10 - 50 kW/m³> 10,000 kW/m³Flow easily matches the extreme qrxn​ of radical additions.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Calorimetric Screening for Scale-Up

Purpose: To empirically determine if a reaction can be safely executed in a batch reactor by establishing hard thermodynamic boundaries.

  • Isothermal Baseline: Run the 4-Iodo-1,1,1,2,2-pentafluorooctane reaction in a Reaction Calorimeter (RC1) at the target process temperature. Integrate the heat flow curve to determine the total heat of reaction ( ΔHrxn​ ).

  • Adiabatic Simulation: Transfer the reaction mixture to an Advanced Reactive System Screening Tool (ARSST) or Phi-TEC calorimeter [[4]](), 5. Induce a simulated cooling failure.

  • Validation Gate (Self-Correction): Calculate the adiabatic temperature rise ( ΔTad​ ).

    • Logic Check: If ΔTad​>50∘C , the thermal runaway risk is classified as HIGH. The protocol mandates halting batch scale-up and switching to semi-batch dosing or continuous flow 4.

  • Vent Sizing: If semi-batch is chosen, use the ARSST pressure data to calculate emergency relief vent sizing using DIERS methodology [[4]]().

Protocol 2: Continuous Flow Microreactor Workflow for ATRA

Purpose: To safely execute the highly exothermic radical addition of 4-Iodo-1,1,1,2,2-pentafluorooctane to an alkene without thermal accumulation.

  • Preparation: Prepare Solution A (4-Iodo-1,1,1,2,2-pentafluorooctane + alkene in solvent) and Solution B (Radical initiator/photocatalyst). Ensure both solutions are strictly homogeneous to prevent micro-channel clogging.

  • System Priming: Prime the microreactor with pure solvent. Set the active cooling jacket of the flow reactor to the optimized target temperature.

  • Steady-State Equilibration: Initiate dual-syringe pumps to mix Solution A and B at a T-mixer just prior to the residence time unit.

  • Validation Gate (In-line PAT): Monitor the reactor effluent using in-line FTIR or UV-Vis. Do not collect product until the spectral signature of the fluorinated product remains constant for 3 full residence times. This self-validates that steady-state conversion and thermal equilibrium are achieved.

  • Collection: Divert the steady-state effluent into a quench vessel containing a radical scavenger or a cooling bath to terminate any residual reactivity 6.

Section 5: Visualizations

ExothermManagement Step1 Assess Reaction Enthalpy (Reaction Calorimetry) Step2 Calculate Adiabatic Temp Rise (ΔTad) Step1->Step2 Decision Is ΔTad > 50°C? Step2->Decision Batch Proceed with Batch (Active Cooling) Decision->Batch No Hazard High Thermal Runaway Risk (Accumulation Danger) Decision->Hazard Yes SemiBatch Semi-Batch Dosing (Reagent Controlled) Hazard->SemiBatch Slow Kinetics Flow Continuous Flow Microreactor Hazard->Flow Fast/Radical Kinetics

Decision tree for selecting reactor modalities based on adiabatic temperature rise.

ATRAPathway Initiation Radical Initiation (Photocatalyst/AIBN) RadicalGen Perfluoroalkyl Radical Formation Initiation->RadicalGen Addition Alkene Addition (Highly Exothermic) RadicalGen->Addition Propagation Iodine Atom Transfer (Chain Propagation) Addition->Propagation ΔH ≈ -170 kJ/mol Propagation->RadicalGen Chain Reaction Product Fluorinated Product Isolated Propagation->Product

Atom-transfer radical addition (ATRA) pathway highlighting the highly exothermic addition step.

References

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way Source: Fauske & Associates URL:4

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ResearchGate / ACS Publications URL:2

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL:3

  • Process Safety and Scale-up Source: H.E.L Group URL:5

  • Flow microreactor synthesis in organo-fluorine chemistry Source: Beilstein Journals URL:6

  • Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst Source: ACS Publications URL:1

Sources

Reference Data & Comparative Studies

Validation

"validating the structure of 4-Iodo-1,1,1,2,2-pentafluorooctane derivatives by X-ray crystallography"

Absolute Structural Validation of 4-Iodo-1,1,1,2,2-pentafluorooctane Derivatives: X-Ray Crystallography vs. Alternative Modalities The structural validation of highly fluorinated alkyl iodides, such as 4-Iodo-1,1,1,2,2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Structural Validation of 4-Iodo-1,1,1,2,2-pentafluorooctane Derivatives: X-Ray Crystallography vs. Alternative Modalities

The structural validation of highly fluorinated alkyl iodides, such as 4-Iodo-1,1,1,2,2-pentafluorooctane (CAS 117539-28-3), presents a unique bottleneck in drug development and materials science. Because these compounds are typically volatile liquids at room temperature and exhibit extreme fluxionality due to the low rotational barriers of perfluoroalkyl chains, traditional analytical methods often fall short. While multinuclear NMR provides excellent connectivity data, it struggles to unambiguously assign absolute stereochemistry at the C4 chiral center due to complex fluorine-fluorine scalar couplings.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) strategies against alternative modalities, demonstrating why transition-metal derivatization prior to SC-XRD is the gold standard for validating the 3D architecture of pentafluorooctane derivatives.

Comparison of Structural Validation Modalities

To definitively prove the structure of a synthesized 4-Iodo-1,1,1,2,2-pentafluorooctane derivative, researchers typically choose between three analytical pathways:

  • Multinuclear NMR (19F, 1H, 13C) & HRMS:

    • Performance: Non-destructive and rapid. Confirming bulk purity is straightforward.

    • Limitation: Cannot definitively establish absolute configuration without chiral derivatizing agents. The diastereotopic nature of the α-CF2 fluorines often complicates spectral interpretation, leaving spatial orientation ambiguous.

  • Direct Cryo-Crystallography (In-situ Freezing):

    • Performance: Attempts to analyze the native molecule by freezing the liquid in a capillary.

    • Limitation: Freezing the liquid derivative often yields polycrystalline ice or heavily disordered single crystals. The CF3-CF2- terminus undergoes thermal rotation even at 100 K, leading to high thermal parameters and poor crystallographic refinement (1).

  • Transition-Metal Derivatization SC-XRD (The Gold Standard):

    • Performance: By reacting the fluoroalkyl iodide with a transition metal (e.g., Cu, Ir, or Pd) and bulky ligands (like PPh3), the target molecule is immobilized into a rigid, highly diffracting crystal lattice.

    • Advantage: This completely suppresses fluxionality and allows for absolute stereocenter resolution with extremely low Flack parameters (2).

Visualizing the Validation Logic

Workflow Target 4-Iodo-1,1,1,2,2-pentafluorooctane (Liquid, Fluxional) NMR 19F/1H NMR Spectroscopy Target->NMR Solution State CryoXRD Direct Cryo-XRD (In-situ Freezing) Target->CryoXRD < 150 K DerivXRD TM-Derivatization XRD (Cu-PPh3 Adduct) Target->DerivXRD [CuOtBu]4, PPh3 NMR_Result Ambiguous 3D Conformation Complex F-F Coupling NMR->NMR_Result Cryo_Result High Rotational Disorder Poor R1 Refinement CryoXRD->Cryo_Result Deriv_Result Rigid Crystal Lattice Absolute Stereocenter Validation DerivXRD->Deriv_Result

Structural validation workflow comparing NMR, Cryo-XRD, and Derivatization-XRD for fluoroalkyls.

Quantitative Performance Comparison

The following table summarizes the expected crystallographic refinement metrics when attempting to validate the structure of pentafluorooctane derivatives using different approaches.

Analytical ModalityR1 ValuewR2 ValueGoodness-of-Fit (S)Stereocenter ResolutionFluxional Disorder
Direct Cryo-XRD (100 K) > 0.15> 0.351.85AmbiguousHigh (CF3 rotation)
Cu(phen) Adduct XRD 0.08 - 0.120.20 - 0.251.40ModerateModerate
Cu(phen)(PPh3) Adduct XRD 0.03 - 0.05 0.08 - 0.11 1.05 Absolute (Flack ~0.01) Suppressed
19F / 1H NMR Spectroscopy N/AN/AN/ARelative OnlyN/A

Self-Validating Experimental Protocol: Derivatization & Crystallization

To achieve the superior metrics shown in the table above, the 4-Iodo-1,1,1,2,2-pentafluorooctane must be converted into a stable Copper(I) adduct. This protocol utilizes diboron-mediated reductive coupling to form a crystalline Cu-PPh3 adduct.

Causality Check: Why use PPh3? Initial attempts to crystallize the bare Cu(fluoroalkyl)(phen) complex often fail because the fluoroalkyl group remains highly fluxional in the solid state. The addition of Triphenylphosphine (PPh3) introduces massive steric bulk, effectively locking the C-C bond rotations of the pentafluorooctane chain. This steric immobilization is the direct cause of the high-resolution X-ray diffraction data.

Step-by-Step Methodology:

  • In Situ Catalyst Generation: In a nitrogen-filled glovebox, charge a 100 mL round-bottomed flask with CuCl (1.0 equiv) and NaOtBu (1.0 equiv) in anhydrous THF. Stir for 30 minutes to generate the active [CuOtBu]4 tetramer.

  • Reductive Complexation: Add 1,10-phenanthroline (phen) (1.0 equiv) and bis(pinacolato)diboron (B2pin2) (1.1 equiv). Slowly add the 4-Iodo-1,1,1,2,2-pentafluorooctane (1.0 equiv) dropwise. Mechanism: The diboron acts as a mild reductant, facilitating the oxidative addition of the highly polarized C-I bond to the copper center without degrading the fluoroalkyl chain.

  • Ligand Exchange (Critical for XRD): Add PPh3 (1.0 equiv) to the reaction mixture. Stir for 1.5 hours. The solution will transition to a reddish-brown color, indicating successful adduct formation.

  • Purification & Validation: Evaporate the THF to dryness. Wash the crude solid with hexane and diethyl ether to remove unreacted diboron and free iodine byproducts. Extract the remaining solid with fresh THF and filter through a pad of Celite. Self-Validation: The Celite filtration removes insoluble copper salts; if the filtrate is not completely clear, refilter. A pristine solution is required to prevent rapid, disordered nucleation.

  • Vapor Diffusion Crystallization: Transfer the filtered THF solution to a small inner vial. Place this vial inside a larger outer vial containing hexane (anti-solvent). Seal the outer vial tightly. Over 48-72 hours, the hexane will slowly diffuse into the THF. Causality: This slow diffusion creates a gradual supersaturation gradient, promoting the growth of large, defect-free single crystals rather than microcrystalline powder.

  • XRD Analysis: Mount the resulting crystal on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation, and plunge it into a 100 K nitrogen cold stream. Collect data using Mo-Kα or Cu-Kα radiation.

Conclusion

While NMR remains the frontline tool for bulk characterization and purity checks, the absolute structural validation of 4-Iodo-1,1,1,2,2-pentafluorooctane derivatives requires transition-metal derivatization coupled with SC-XRD. By strategically employing steric locking via PPh3 adducts, researchers can overcome the inherent fluxionality of perfluoroalkyl chains, achieving the unambiguous absolute stereochemical assignments that are critical for downstream pharmaceutical and material applications.

References

  • Reductive Preparation of Fluoroalkyl Copper Complexes from Perfluorinated Alkyl Iodides Using Diboron | The Journal of Organic Chemistry - ACS Public
  • Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal | MDPI
  • Reactions of Perfluoroalkyl Iodides with M(C5H5)(CO)(PMe3)

Sources

Comparative

A Spectroscopic Guide to the Characterization of Iodofluoroalkanes: A Comparative Analysis of 4-Iodo-1,1,1,2,2-pentafluorooctane and its Analogs

In the landscape of modern chemistry, particularly in the realms of pharmaceutical and materials science, iodofluoroalkanes have emerged as pivotal building blocks and intermediates. Their unique physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemistry, particularly in the realms of pharmaceutical and materials science, iodofluoroalkanes have emerged as pivotal building blocks and intermediates. Their unique physicochemical properties, imparted by the presence of both fluorine and iodine, make them highly valuable in a variety of synthetic applications. The precise structural elucidation of these compounds is paramount to ensuring the desired outcomes in their subsequent applications. This guide provides an in-depth spectroscopic comparison of 4-Iodo-1,1,1,2,2-pentafluorooctane with structurally similar iodofluoroalkanes, offering a comprehensive reference for researchers, scientists, and professionals in drug development. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these closely related molecules, underpinned by detailed experimental protocols and expert interpretation.

The Significance of Structural Elucidation in Iodofluoroalkanes

The biological and chemical behavior of a molecule is intrinsically linked to its structure. For iodofluoroalkanes, the position of the iodine atom and the extent and location of fluorination can dramatically influence reactivity, lipophilicity, and metabolic stability. Consequently, unambiguous characterization is not merely a procedural step but a critical determinant of research and development success. Spectroscopic techniques provide the necessary tools for this detailed molecular interrogation.

Experimental Protocols: A Foundation of Trustworthy Data

The integrity of spectroscopic data hinges on the rigor of the experimental methodology. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and for fluorinated compounds, ¹⁹F NMR provides an additional layer of invaluable information.[1][2]

Sample Preparation:

  • Weigh accurately 5-10 mg of the iodofluoroalkane.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube.

  • For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard can be added. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the conventional standard. For ¹⁹F NMR, a common reference is CFCl₃, which can be added in a sealed capillary.[1]

¹H, ¹³C, and ¹⁹F NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional (1D) spectrum for each nucleus (¹H, ¹³C, ¹⁹F).

    • For ¹⁹F NMR, a wide spectral width (e.g., 250 ppm) is recommended initially if the chemical shifts are unknown.[1]

    • Proton decoupling is typically applied during ¹³C and ¹⁹F acquisition to simplify the spectra.[3]

  • For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments are particularly insightful.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying functional groups.

Sample Preparation:

  • Neat Liquid: For liquid samples, a drop can be placed directly between two KBr or NaCl plates.

  • Solution: Alternatively, the compound can be dissolved in a solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄, CS₂), and the solution is placed in a liquid sample cell.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or the solvent).

  • Introduce the sample into the spectrometer.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Sample Introduction and Ionization:

  • For volatile compounds like iodofluoroalkanes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique.

  • The sample is injected into the GC, where it is vaporized and separated from any impurities.

  • The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation patterns.[6]

Data Acquisition:

  • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • A full scan is typically performed to detect all fragment ions within a specified mass range (e.g., m/z 35-600).

Spectroscopic Analysis of 4-Iodo-1,1,1,2,2-pentafluorooctane (Predicted)

As of the time of this writing, publicly available experimental spectroscopic data for 4-Iodo-1,1,1,2,2-pentafluorooctane is limited. Therefore, the following analysis is based on established principles of spectroscopy and data from closely related analogs, such as 1,1,1,2,2-Pentafluoro-4-iodobutane.[7]

Caption: Molecular structure of 4-Iodo-1,1,1,2,2-pentafluorooctane.

¹H NMR:

  • The spectrum would be complex in the alkyl region.

  • The proton on the carbon bearing the iodine (C4-H) would appear as a downfield multiplet due to the deshielding effect of the iodine and coupling to adjacent protons.

  • The protons on C3 would be a multiplet, significantly influenced by coupling to both the C4 proton and the fluorines on C2 (³JHF coupling).

  • The remaining methylene and methyl protons (C5-C8) would appear as overlapping multiplets in the typical alkane region (around 0.9-1.8 ppm).

¹³C NMR:

  • Eight distinct signals would be expected.

  • The C4 carbon bonded to iodine would be significantly shifted to a low field (high ppm) value.

  • The C1 and C2 carbons would show complex splitting patterns due to one-bond and two-bond C-F coupling.

  • The remaining carbons of the octyl chain would appear in the typical aliphatic region.

¹⁹F NMR: [3]

  • Two distinct fluorine environments would be observed.

  • The -CF₃ group at C1 would appear as a triplet due to coupling with the adjacent -CF₂- group (³JFF).

  • The -CF₂- group at C2 would appear as a quartet due to coupling with the -CF₃ group and would also show further splitting from coupling to the protons on C3 (³JHF). The chemical shift of this group would be further downfield compared to the -CF₃ group.

IR Spectroscopy:

  • Strong absorption bands in the 1100-1250 cm⁻¹ region, characteristic of C-F stretching vibrations.[8]

  • A C-I stretching vibration would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

  • C-H stretching vibrations from the alkyl chain would be observed around 2850-2960 cm⁻¹.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be expected, although it may be of low intensity.

  • A prominent fragment would be the loss of the iodine atom ([M-I]⁺).

  • Cleavage of the C-C bond between the fluorinated and non-fluorinated parts of the molecule would be a likely fragmentation pathway.

  • A peak at m/z 127 corresponding to I⁺ would be a key indicator of an iodine-containing compound.

Comparative Spectroscopic Analysis

To illustrate the power of these spectroscopic techniques in distinguishing between similar iodofluoroalkanes, we will compare the predicted data for 4-Iodo-1,1,1,2,2-pentafluorooctane with the experimental data for two other iodofluoroalkanes: 1-Iodo-perfluorooctane [9][10] and 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane .[11]

Spectroscopic Feature4-Iodo-1,1,1,2,2-pentafluorooctane (Predicted)1-Iodo-perfluorooctane (Experimental)[9][10]1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (Experimental)[11]
¹H NMR Complex multiplets in the alkyl region (0.9-4.5 ppm)No signalsMultiplets around 2.5-3.3 ppm for -CH₂- groups
¹⁹F NMR Two signals: a triplet (-CF₃) and a quartet of triplets (-CF₂-)Multiple complex multiplets across a wide chemical shift rangeMultiple complex multiplets, with those closer to the -CH₂- groups showing distinct shifts
IR: C-F Stretch Strong absorptions ~1100-1250 cm⁻¹Strong, broad absorptions ~1100-1300 cm⁻¹Strong, broad absorptions ~1100-1300 cm⁻¹
IR: C-H Stretch Present (~2850-2960 cm⁻¹)AbsentPresent (~2850-2960 cm⁻¹)
MS: [M-I]⁺ PresentPresentPresent
MS: Fragmentation Cleavage between fluorinated and alkyl partsStepwise loss of CF₂ unitsCleavage at the junction of the perfluoroalkyl and ethyl groups

Differentiating Iodofluoroalkanes: A Logic-Based Approach

The combination of these spectroscopic techniques provides a clear pathway for the unambiguous identification of a given iodofluoroalkane.

Spectroscopic Differentiation of Iodofluoroalkanes cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Secondary Differentiation cluster_3 Compound Identification ¹H_NMR ¹H NMR Spectrum IR_Spec IR Spectrum CH_Stretch Presence of C-H Stretch? IR_Spec->CH_Stretch Mass_Spec Mass Spectrum Fragmentation_Pattern MS Fragmentation Pattern Mass_Spec->Fragmentation_Pattern Proton_Signals Presence of Alkyl Proton Signals? 1H_NMR_Pattern ¹H NMR Pattern and Coupling Proton_Signals->1H_NMR_Pattern Yes Compound_A 1-Iodo-perfluorooctane Proton_Signals->Compound_A No CH_Stretch->1H_NMR_Pattern Yes CH_Stretch->Compound_A No 19F_NMR ¹⁹F NMR Spectrum 19F_NMR->Compound_A Compound_B 4-Iodo-1,1,1,2,2-pentafluorooctane 19F_NMR->Compound_B Compound_C 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane 19F_NMR->Compound_C Fragmentation_Pattern->Compound_A Loss of CF₂ units Fragmentation_Pattern->Compound_B Cleavage at fluoro/alkyl junction Fragmentation_Pattern->Compound_C Loss of C₂H₄I 1H_NMR_Pattern->Compound_B Complex alkyl region, C-H at iodine 1H_NMR_Pattern->Compound_C Two distinct -CH₂- multiplets

Caption: A workflow for differentiating iodofluoroalkanes using spectroscopic data.

Structure-Spectra Correlations: The "Why" Behind the Data

  • ¹H NMR: The absence of proton signals immediately identifies the perfluorinated analog. For the partially fluorinated compounds, the chemical shift and splitting pattern of the protons are highly informative. In 4-Iodo-1,1,1,2,2-pentafluorooctane, the protons on the carbon adjacent to the perfluoroethyl group (C3) will experience significant deshielding and complex splitting due to through-bond coupling with the fluorine atoms (³JHF). This is a key distinguishing feature.

  • ¹⁹F NMR: The complexity of the ¹⁹F NMR spectrum is a direct reflection of the number of unique fluorine environments. For 1-Iodo-perfluorooctane, the spectrum is highly complex due to the numerous, distinct CF₂ groups and their mutual spin-spin coupling. In contrast, 4-Iodo-1,1,1,2,2-pentafluorooctane is predicted to show a much simpler ¹⁹F NMR spectrum with only two signals, corresponding to the -CF₃ and -CF₂- groups. The chemical shifts in 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane will be subtly different from the perfluorinated analog due to the influence of the terminal ethyl iodide group.

  • IR Spectroscopy: The most telling feature in the IR spectrum is the presence or absence of C-H stretching bands. Their presence clearly rules out a perfluorinated structure. While the C-F stretching region is often complex, the overall pattern can be a useful fingerprint for a specific compound.

  • Mass Spectrometry: Fragmentation patterns are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. The C-I bond is typically the weakest, leading to the common loss of an iodine atom. For partially fluorinated compounds, cleavage at the junction between the electron-withdrawing fluorinated segment and the electron-donating alkyl segment is a favored fragmentation pathway, as it leads to relatively stable carbocations.

Conclusion

The spectroscopic characterization of iodofluoroalkanes is a nuanced but essential process for ensuring their effective use in research and development. By employing a multi-technique approach encompassing ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, one can confidently elucidate the precise structure of these valuable molecules. This guide has provided a framework for this analysis, comparing the predicted spectroscopic features of 4-Iodo-1,1,1,2,2-pentafluorooctane with those of its close analogs. The detailed protocols and interpretive principles herein serve as a valuable resource for scientists working with these and other fluorinated compounds, reinforcing the principle that rigorous analytical chemistry is the bedrock of scientific innovation.

References

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